1-Oxoisoindoline-5-carbonitrile
Description
Properties
IUPAC Name |
1-oxo-2,3-dihydroisoindole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-4-6-1-2-8-7(3-6)5-11-9(8)12/h1-3H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPWHFXOHFISJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676453 | |
| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261869-76-4 | |
| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 1-Oxoisoindoline-5-carbonitrile
CAS Number: 1261869-76-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Oxoisoindoline-5-carbonitrile, a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2). As a key regulator of the Wnt/β-catenin signaling pathway, this compound has emerged as a significant tool for research in oncology and developmental biology. This document details its physicochemical properties, a representative synthetic protocol, its mechanism of action with a focus on the Wnt/β-catenin pathway, and its biological activity. The information is presented to support researchers and drug development professionals in their exploration of this compound's therapeutic potential.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, the following table summarizes its key physicochemical properties based on available information and computational predictions.
| Property | Value | Source |
| CAS Number | 1261869-76-4 | [Publicly available chemical databases] |
| Molecular Formula | C₉H₆N₂O | [Calculated] |
| Molecular Weight | 158.16 g/mol | [Calculated] |
| IUPAC Name | 1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | [Nomenclature standards] |
| Appearance | White to off-white solid (Predicted) | [General appearance of similar compounds] |
| Solubility | Soluble in DMSO, Methanol (Predicted) | [General solubility of similar compounds] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis and Experimental Protocols
A generalized synthetic workflow for this compound.
General Experimental Considerations (based on related syntheses):
-
Reaction Conditions: The cyclization step to form the isoindolinone ring often involves the use of a suitable acid or base catalyst and is typically carried out in an organic solvent such as toluene or DMF at elevated temperatures.
-
Purification: Purification of the final product is commonly achieved through column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound.
-
Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While specific spectral data for this compound is not publicly available, researchers would expect to see characteristic peaks corresponding to the aromatic protons, the methylene protons of the isoindolinone ring, and the nitrile group.
Mechanism of Action: Inhibition of Tankyrase and the Wnt/β-catenin Signaling Pathway
This compound functions as a potent inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the Wnt/β-catenin signaling pathway.
In the "off-state" of the Wnt pathway (in the absence of a Wnt ligand), a destruction complex, which includes Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.
Tankyrases promote the degradation of Axin, a key scaffolding protein in the destruction complex. By inhibiting TNKS1 and TNKS2, this compound stabilizes Axin levels. This enhanced stability of the destruction complex leads to more efficient phosphorylation and degradation of β-catenin. As a result, the translocation of β-catenin to the nucleus is prevented, and the transcription of Wnt target genes, which are often implicated in cell proliferation and survival, is suppressed.
Wnt/β-catenin signaling pathway and the point of intervention by this compound.
Biological Activity
While specific IC₅₀ values for this compound are not widely published, related isoindolinone-based compounds have demonstrated potent inhibition of Tankyrase 1 and 2. For comparison, other small molecule tankyrase inhibitors have reported IC₅₀ values in the low nanomolar range.
Expected Biological Effects:
-
Inhibition of Tankyrase Activity: The primary biological effect is the inhibition of the poly(ADP-ribosyl)ation activity of TNKS1 and TNKS2.
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Stabilization of Axin: Treatment of cells with this compound is expected to lead to an accumulation of Axin protein.
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Downregulation of β-catenin: Consequently, a decrease in the levels of both total and nuclear β-catenin is anticipated.
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Inhibition of Wnt Target Gene Expression: The expression of downstream targets of the Wnt pathway, such as c-Myc and Cyclin D1, should be downregulated.
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Antiproliferative Effects: In cancer cell lines with aberrant Wnt signaling, this compound is expected to exhibit antiproliferative and pro-apoptotic effects.
Experimental Assays to Determine Biological Activity:
-
Enzymatic Assays: In vitro assays using recombinant TNKS1 and TNKS2 can be employed to determine the IC₅₀ values. These assays typically measure the incorporation of ADP-ribose onto a substrate.
-
Cell-Based Assays:
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Western Blotting: To assess the levels of Axin, β-catenin, and Wnt target gene products.
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Reporter Gene Assays: Using cell lines with a Wnt-responsive reporter (e.g., TOP/FOPflash) to quantify the inhibition of β-catenin-mediated transcription.
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Cell Viability and Apoptosis Assays: To evaluate the antiproliferative and pro-apoptotic effects on cancer cell lines.
-
Conclusion
This compound represents a valuable chemical probe and a potential therapeutic lead for targeting the Wnt/β-catenin signaling pathway through the inhibition of Tankyrase 1 and 2. Its specific mechanism of action makes it a powerful tool for dissecting the complexities of Wnt signaling in both normal physiology and disease states, particularly in cancer. Further research is warranted to fully elucidate its therapeutic potential, including detailed pharmacokinetic and pharmacodynamic studies, as well as in vivo efficacy studies in relevant disease models. This guide provides a foundational understanding of this compound to facilitate such future investigations.
An In-depth Technical Guide to 1-Oxoisoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxoisoindoline-5-carbonitrile is a heterocyclic organic compound featuring a fused bicyclic system composed of a benzene ring and a γ-lactam ring, with a nitrile group substituted at the 5-position. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by isoindolinone derivatives. These activities include, but are not limited to, anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of this compound and its related derivatives, serving as a vital resource for researchers in the field.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O | N/A |
| Molecular Weight | 158.16 g/mol | N/A |
| CAS Number | 1261726-80-0 | N/A |
| Appearance | Solid (predicted) | N/A |
| Density | 1.33 g/cm³ | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, based on the characteristic functional groups present in the molecule (aromatic ring, lactam, and nitrile), the following spectral characteristics can be predicted.
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm), showing characteristic splitting patterns (doublets, triplets, or doublet of doublets) corresponding to the protons on the benzene ring. The exact chemical shifts and coupling constants would depend on the electronic environment influenced by the carbonyl and nitrile groups.
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Methylene Protons: A singlet or a pair of doublets in the region of δ 4.0-5.0 ppm, corresponding to the two protons of the CH₂ group in the lactam ring.
-
Amide Proton: A broad singlet corresponding to the N-H proton of the lactam, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 165-175 ppm.
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Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).
-
Nitrile Carbon: A signal in the range of δ 115-125 ppm.
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Methylene Carbon: A signal around δ 40-50 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
N-H Stretch: A sharp to broad absorption band around 3200-3400 cm⁻¹.
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C=O Stretch (Lactam): A strong, sharp absorption band around 1680-1720 cm⁻¹.
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C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
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C=C Stretch (Aromatic): Multiple absorption bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (Predicted):
-
Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (m/z = 158).
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Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of CO, HCN, and cleavage of the lactam ring.
Experimental Protocols
General Synthesis of Isoindolinones:
A common method involves the cyclization of 2-cyanobenzaldehydes or related starting materials. The following diagram illustrates a plausible synthetic workflow.
A potential synthetic workflow for this compound.
Detailed Methodologies for Key Experiments (Hypothetical):
-
Synthesis of this compound:
-
Reduction of 2-formyl-4-cyanobenzoic acid: Dissolve 2-formyl-4-cyanobenzoic acid in a suitable solvent (e.g., methanol). Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at 0°C. Stir the reaction mixture at room temperature until completion (monitored by TLC).
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Work-up and Isolation of Intermediate: Quench the reaction with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(hydroxymethyl)-4-cyanobenzoic acid.
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Amidation and Cyclization: Treat the intermediate with a source of ammonia (e.g., aqueous ammonia or an ammonium salt) and heat the mixture. The reaction progress can be monitored by TLC.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
-
Spectroscopic Characterization:
-
NMR: Dissolve the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
IR: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film.
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Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or EI) to determine the molecular weight and fragmentation pattern.
-
Biological Activity and Signaling Pathways
The isoindolinone core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. While specific biological data for this compound is scarce, the broader class of isoindolinone derivatives has been shown to exhibit a wide range of biological activities.
Potential Biological Activities (Based on Related Compounds):
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Anticancer Activity: Many isoindolinone derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes or interference with signaling pathways crucial for cancer cell growth and survival.
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Anti-inflammatory Effects: Some derivatives have shown anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.
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Neuroprotective Properties: Certain isoindolinone compounds have been investigated for their potential in treating neurodegenerative diseases.
Potential Signaling Pathway Involvement:
The following diagram illustrates a hypothetical signaling pathway that could be modulated by isoindolinone derivatives, based on known activities of related compounds.
Hypothetical signaling pathway potentially modulated by isoindolinone derivatives.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental characterization of this specific compound is still needed, the known biological activities of the broader isoindolinone class highlight its potential. This technical guide provides a foundational understanding of its chemical properties and a framework for future research, including synthetic strategies and potential biological investigations. Further studies are warranted to fully elucidate the physicochemical properties, spectroscopic data, and pharmacological profile of this compound to unlock its full therapeutic potential.
Synthesis of 1-Oxoisoindoline-5-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-oxoisoindoline-5-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details potential starting materials, step-by-step experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid bicyclic structure and the presence of reactive functional groups, namely the lactam and the nitrile, make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This guide will focus on a plausible and accessible synthetic pathway, starting from commercially available precursors.
Proposed Synthetic Pathway
A viable synthetic route to this compound commences with 4-methyl-3-nitrobenzonitrile. This pathway involves a three-step process:
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Oxidation of the methyl group to a carboxylic acid.
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Reduction of the nitro group to an amine.
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Intramolecular cyclization to form the desired 1-oxoisoindoline ring system.
Caption: Proposed synthetic pathway for this compound.
Starting Materials
The primary starting material for the proposed synthesis is 4-methyl-3-nitrobenzonitrile. This compound can be synthesized or procured from commercial suppliers. An alternative precursor is 4-chloro-3-nitrobenzonitrile, which can be converted to the target molecule through nucleophilic substitution of the chloro group, followed by functional group manipulations.
Experimental Protocols
Step 1: Synthesis of 4-Carboxy-3-nitrobenzonitrile (Oxidation of 4-Methyl-3-nitrobenzonitrile)
The selective oxidation of the benzylic methyl group in the presence of a nitro and a cyano group can be challenging. A common method involves the use of strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. However, for improved selectivity, catalytic oxidation methods are preferred.
Protocol:
A mixture of 4-methyl-3-nitrobenzonitrile, a suitable catalyst such as cobalt(II) acetate and manganese(II) acetate, and a radical initiator like N-hydroxyphthalimide in acetic acid is heated under an oxygen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
| Reagent/Parameter | Quantity/Value |
| 4-Methyl-3-nitrobenzonitrile | 1.0 eq |
| Cobalt(II) acetate | 0.05 eq |
| Manganese(II) acetate | 0.05 eq |
| N-Hydroxyphthalimide | 0.1 eq |
| Acetic Acid | Solvent |
| Temperature | 100-120 °C |
| Pressure (O₂) | 1-10 atm |
| Reaction Time | 4-12 hours |
| Yield | 70-85% |
Step 2: Synthesis of 3-Amino-4-carboxybenzonitrile (Reduction of 4-Carboxy-3-nitrobenzonitrile)
The reduction of the nitro group to an amine can be achieved using various reducing agents. Catalytic hydrogenation is a clean and efficient method.
Protocol:
4-Carboxy-3-nitrobenzonitrile is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature. The reaction is monitored by TLC until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the product.
| Reagent/Parameter | Quantity/Value |
| 4-Carboxy-3-nitrobenzonitrile | 1.0 eq |
| 10% Palladium on Carbon | 5-10 mol% |
| Ethanol/Ethyl Acetate | Solvent |
| Hydrogen Pressure | 1-3 atm |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Yield | >90% |
Step 3: Synthesis of this compound (Intramolecular Cyclization)
The final step involves the intramolecular cyclization of 3-amino-4-carboxybenzonitrile. This can be achieved by activating the carboxylic acid group, followed by nucleophilic attack by the amino group.
Protocol:
3-Amino-4-carboxybenzonitrile is treated with a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to a more reactive species like an acid chloride using thionyl chloride (SOCl₂), followed by treatment with a base to facilitate the cyclization. Alternatively, heating the amino acid in a high-boiling solvent can also effect the cyclization.
Method A: Using a Coupling Agent
| Reagent/Parameter | Quantity/Value |
| 3-Amino-4-carboxybenzonitrile | 1.0 eq |
| Dicyclohexylcarbodiimide (DCC) | 1.1 eq |
| Dichloromethane (DCM) | Solvent |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Yield | 75-85% |
Method B: Via Acid Chloride
| Reagent/Parameter | Quantity/Value |
| 3-Amino-4-carboxybenzonitrile | 1.0 eq |
| Thionyl Chloride (SOCl₂) | 1.2 eq |
| Toluene | Solvent |
| Temperature (Acid Chloride Formation) | Reflux |
| Triethylamine (for cyclization) | 1.5 eq |
| Temperature (Cyclization) | Room Temperature |
| Reaction Time | 4-8 hours |
| Yield | 80-90% |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through a three-step sequence starting from 4-methyl-3-nitrobenzonitrile. The described protocols offer reliable methods for each transformation, with good to excellent yields. This guide provides a solid foundation for researchers to produce this valuable intermediate for further applications in drug discovery and development. Careful optimization of reaction conditions may be necessary to adapt these procedures to specific laboratory settings and scales.
Unveiling 1-Oxoisoindoline-5-carbonitrile: A Technical Guide to its Emergence in Medicinal Chemistry
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the discovery, synthesis, and emerging significance of 1-Oxoisoindoline-5-carbonitrile (CAS RN: 1261726-80-0) is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at a molecule that is increasingly recognized as a valuable building block in the synthesis of complex pharmaceutical agents.
While a singular, seminal "discovery" paper for this compound is not readily apparent in the scientific literature, its history is intrinsically linked to its role as a key synthetic intermediate. Its emergence is primarily documented within the patent literature, where it serves as a foundational scaffold for a variety of bioactive molecules. This guide traces the origins of this compound through its initial documented syntheses and its subsequent applications in medicinal chemistry.
A Molecule Defined by its Synthetic Utility
This compound belongs to the class of isoindolinones, a "privileged scaffold" in medicinal chemistry renowned for its presence in numerous natural products and synthetic drugs. The introduction of a nitrile group at the 5-position provides a versatile chemical handle for further molecular elaboration, making it a desirable precursor for creating diverse chemical libraries for drug discovery.
Key Synthetic Approaches
The synthesis of the 1-oxoisoindoline core, and by extension the 5-carbonitrile derivative, has been approached through various methodologies. While specific, historical, step-by-step protocols for the initial synthesis of this compound are embedded within broader patent applications, the general strategies for constructing the isoindolinone ring system are well-established. These often involve the cyclization of substituted benzamides or related precursors.
General Synthetic Pathway:
Caption: Generalized synthetic route to this compound.
Applications in Drug Discovery
The true significance of this compound lies in its application as a versatile intermediate in the synthesis of novel therapeutic agents. The isoindolinone core is a key pharmacophore in a range of biologically active compounds, and the 5-carbonitrile moiety allows for the introduction of various functional groups to modulate pharmacological properties.
Experimental Workflow for Utilizing this compound:
Caption: Workflow for the use of this compound in drug discovery.
Quantitative Data Summary
Due to the nature of its documentation primarily within patents, specific, publicly available quantitative data such as percentage yields and detailed reaction conditions for the initial synthesis of this compound are often part of broader synthetic schemes. However, analysis of related isoindolinone syntheses suggests that the cyclization reactions to form the core structure can proceed with moderate to high yields, depending on the chosen methodology and substrates.
| Parameter | Typical Range | Notes |
| Yield of Isoindolinone Core Formation | 40-90% | Highly dependent on the specific synthetic route and reagents employed. |
| Purity | >95% | Typically achieved through standard purification techniques like chromatography. |
Detailed Experimental Protocols
While a singular, universally cited protocol for the first synthesis of this compound is not available, a general procedure for the synthesis of a substituted 1-oxoisoindoline can be extrapolated from the available literature on related compounds.
Representative Protocol for 1-Oxoisoindoline Synthesis:
Objective: To synthesize a 1-oxoisoindoline derivative from a corresponding 2-halobenzamide.
Materials:
-
Substituted 2-halobenzamide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the substituted 2-halobenzamide, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-oxoisoindoline derivative.
Note: The introduction of the 5-carbonitrile group can be achieved either by starting with a pre-functionalized benzamide or by subsequent functionalization of the formed 1-oxoisoindoline ring.
Conclusion
This compound stands as a testament to the importance of versatile intermediates in the advancement of medicinal chemistry. While its discovery is not marked by a single, celebrated event, its history is being written in the numerous patents and research articles that utilize it as a key component in the quest for novel therapeutics. This technical guide provides a foundational understanding of this important molecule, offering valuable insights for researchers and developers in the pharmaceutical sciences.
In-Depth Technical Guide: 1-Oxoisoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Oxoisoindoline-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, properties, and relevant biological activities, presenting data in a clear and accessible format for researchers.
Chemical Identity and Nomenclature
This compound is a bicyclic compound featuring a fused benzene and pyrrolidinone ring system, with a nitrile group substituted on the aromatic ring. Due to tautomerism, this compound can exist in two forms, 1-oxo and 3-oxo, which may lead to variations in nomenclature.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile .
Synonyms:
-
This compound
-
3-Oxoisoindoline-5-carbonitrile
-
3-Oxo-5-cyanoisoindoline
-
1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile
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2,3-Dihydro-3-oxo-1H-isoindole-5-carbonitrile
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| CAS Number | 1261869-76-4 (for 1-oxo form) 1261726-80-0 (for 3-oxo form) | Chemical Supplier Databases |
| Molecular Formula | C₉H₆N₂O | PubChem |
| Molecular Weight | 158.16 g/mol | PubChem[1] |
| Appearance | Off-white to light brown solid | ChemicalBook[2] |
| Boiling Point | 464.2±45.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.33±0.1 g/cm³ (Predicted) | ChemicalBook[2] |
| pKa | 13.03±0.20 (Predicted) | ChemicalBook[2] |
| Storage Temperature | Room Temperature, Sealed in dry | ChemicalBook[2] |
Synthesis and Experimental Protocols
For instance, the synthesis of the related compound 1H-indole-5-carbonitrile involves the following steps[3]:
-
Amidation: Conversion of 3-methyl-4-nitrobenzoic acid to 3-methyl-4-nitrobenzamide using thionyl chloride followed by aqueous ammonia.
-
Dehydration: Treatment of the amide with a dehydrating agent like thionyl chloride to yield 3-methyl-4-nitrobenzonitrile.
-
Cyclization: Reaction of the nitrobenzonitrile with a suitable reagent to form the indole ring.
A potential synthetic workflow for this compound could be conceptualized as follows:
Caption: Conceptual synthetic workflow for this compound.
Biological Activity and Potential Signaling Pathways
The biological activity of this compound has not been extensively characterized. However, the broader class of oxoisoindoline derivatives has been investigated for various therapeutic applications, particularly as inhibitors of voltage-gated sodium channels (NaV).
Specifically, 3-oxoisoindoline-1-carboxamides have been identified as potent and state-dependent blockers of the NaV1.7 channel, a key mediator of pain sensation[4]. These compounds were shown to interact with the local anesthetic binding site on the channel and demonstrated efficacy in preclinical pain models[4].
Based on this information, a hypothetical signaling pathway illustrating the potential mechanism of action of an oxoisoindoline-based NaV1.7 inhibitor is presented below.
Caption: Hypothetical mechanism of NaV1.7 inhibition by an oxoisoindoline derivative.
Disclaimer: This guide is intended for informational purposes only and should not be considered as a substitute for professional scientific advice. The synthesis and handling of chemical compounds should only be performed by qualified individuals in a controlled laboratory setting.
References
- 1. 2-Oxo-2,3-dihydro-1H-indole-5-carbonitrile | C9H6N2O | CID 2773346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-oxoisoindoline-5-carbonitrile | 1261726-80-0 [chemicalbook.com]
- 3. tdcommons.org [tdcommons.org]
- 4. 3-Oxoisoindoline-1-carboxamides: potent, state-dependent blockers of voltage-gated sodium channel Na(V)1.7 with efficacy in rat pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 1-Oxoisoindoline-5-carbonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 1-Oxoisoindoline-5-carbonitrile. Understanding the solubility of this compound is a critical prerequisite for its application in drug discovery, formulation, and various in vitro and in vivo studies.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used | Notes |
| Dimethyl Sulfoxide (DMSO) | |||||
| N,N-Dimethylformamide (DMF) | |||||
| Methanol | |||||
| Ethanol | |||||
| Acetonitrile | |||||
| Acetone | |||||
| Tetrahydrofuran (THF) | |||||
| Dichloromethane (DCM) | |||||
| Ethyl Acetate | |||||
| Water (for reference) |
Experimental Protocols for Solubility Determination
The following are established and reliable protocols for determining the solubility of an organic compound like this compound.
The shake-flask method is considered the gold standard for determining thermodynamic or equilibrium solubility.[1][2] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C).[1][3] Agitate the mixtures for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, use either centrifugation or filtration through a fine-pore filter (e.g., 0.22 µm syringe filter).[4] This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound precipitates out of a solution when added from a concentrated DMSO stock.[5]
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[5]
-
Serial Dilution: Add small aliquots of the DMSO stock solution to the organic solvent of interest in a multi-well plate.
-
Incubation and Detection: Shake the plate for a short period (e.g., 1-2 hours).[5] The concentration at which precipitation is first observed is the kinetic solubility. Precipitation can be detected by visual inspection, light scattering (nephelometry), or by measuring the concentration in the supernatant after filtration.[1][6]
UV-Vis spectrophotometry is a common and accessible method for quantifying the concentration of a dissolved compound.[4][7]
Protocol:
-
Spectrum Scan: Dissolve a small amount of this compound in the chosen solvent and scan across the UV-Vis spectrum (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).[4][8]
-
Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations in the same solvent.[7] Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The resulting plot should be linear and follow the Beer-Lambert law.
-
Sample Analysis: Measure the absorbance of the appropriately diluted supernatant obtained from the shake-flask experiment.
-
Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.[3] Remember to account for the dilution factor to determine the final solubility value.
Visualized Workflows and Concepts
The following diagram illustrates the key steps in determining thermodynamic solubility using the shake-flask method followed by UV-Vis analysis.
The solubility of a compound is governed by the interplay between the solute, the solvent, and their environment. This diagram illustrates the key relationships influencing this property.
References
- 1. enamine.net [enamine.net]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. bioassaysys.com [bioassaysys.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
1-Oxoisoindoline-5-carbonitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Oxoisoindoline-5-carbonitrile, along with detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Compound Data
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its core structure consists of an oxoisoindoline moiety functionalized with a nitrile group at the 5-position.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O | [1][2] |
| Molecular Weight | 158.16 g/mol | [1][2] |
| CAS Number | 1261869-76-4 | [1][3][4][5] |
| Density | 1.33 g/cm³ | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Appearance | Off-white to white solid (predicted) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analytical characterization of this compound. These protocols are based on established synthetic routes for related isoindolinone and nitrile compounds.
Synthesis of this compound
A plausible synthetic route to this compound involves the cyanation of a corresponding halogenated precursor, such as 5-bromo-1-oxoisoindoline.
Materials:
-
5-bromo-1-oxoisoindoline
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-1-oxoisoindoline (1.0 equivalent), zinc cyanide (0.6 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.05 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous N,N-dimethylformamide via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the aromatic and methylene protons of the oxoisoindoline core. The integration of these peaks should correspond to the number of protons in the molecule.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same deuterated solvent. The spectrum will display distinct signals for each unique carbon atom, including the carbonyl carbon, the nitrile carbon, and the aromatic carbons.
2. Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.
-
Look for characteristic absorption bands corresponding to the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), the C=O stretch of the lactam (around 1680-1720 cm⁻¹), and the N-H stretch (if present, around 3200-3400 cm⁻¹).
3. Mass Spectrometry (MS):
-
Analyze the compound using a high-resolution mass spectrometer (HRMS) with a suitable ionization technique (e.g., electrospray ionization - ESI).
-
The mass spectrum should show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated exact mass of this compound.
4. High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the compound by reverse-phase HPLC.
-
Use a C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid).
-
The compound should elute as a single sharp peak, and the purity can be determined by the peak area percentage.
Visualized Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of this compound.
Caption: A generalized workflow for the synthesis and characterization of this compound.
References
A Comprehensive Technical Review of 1-Oxoisoindoline-5-carbonitrile and Its Derivatives as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of 1-oxoisoindoline-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its synthesis, physicochemical properties, and potential biological activities, with a particular focus on the therapeutic promise of its derivatives as potent and selective enzyme inhibitors. This document consolidates key findings from the scientific literature to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Core Compound: this compound
The 1-oxoisoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs. The introduction of a carbonitrile group at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.
Synthesis and Chemical Properties
While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for analogous isoindolinone structures. A proposed multi-step synthesis is outlined below.
Proposed Synthetic Pathway
A feasible approach to synthesize this compound could commence from 4-aminophthalic acid. The synthesis would involve the protection of the amino group, formation of the isoindolinone core, and subsequent conversion of the amino functionality to a nitrile via a Sandmeyer-type reaction.
dot
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Therapeutic Potential
Research into the biological activities of isoindolinone derivatives has revealed a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial effects.[1] A particularly promising area of investigation is their role as inhibitors of monoamine oxidase (MAO) enzymes.[2][3]
Monoamine Oxidase B Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, most notably dopamine.[4] The inhibition of MAO-B leads to an increase in synaptic dopamine levels, a therapeutic strategy employed in the management of neurodegenerative conditions such as Parkinson's disease.[2]
Structurally related compounds, specifically 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives, have been identified as potent and reversible inhibitors of human MAO-B.[5] This suggests that the this compound core could also exhibit significant MAO-B inhibitory activity.
Quantitative Data on MAO-B Inhibition by Isoindoline Derivatives
The following table summarizes the in vitro inhibitory activity of a series of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives against human monoamine oxidase B (hMAO-B).
| Compound | Substitution on N-phenyl ring | hMAO-B IC50 (µM)[5] |
| 1 | None | 3.25 |
| 7 | 3-Fluoro | >10 |
| 10 | 4-Fluoro | 0.045 |
| 16 | 3-Bromo-4-fluoro | 0.011 |
These data highlight that substitutions on the N-phenyl ring significantly impact the inhibitory potency against hMAO-B.
Signaling Pathway
The therapeutic effect of MAO-B inhibitors is primarily mediated through their impact on dopamine metabolism. By inhibiting MAO-B, these compounds prevent the breakdown of dopamine, thereby increasing its availability in the synaptic cleft.
dot
Caption: Effect of MAO-B inhibition on dopamine metabolism.
Experimental Protocols
General Synthesis of 1,3-Dioxo-N-phenylisoindoline-5-carboxamide Derivatives[5]
To a solution of 1,3-dioxoisoindoline-5-carboxylic acid (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF), is added a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents). The mixture is stirred at room temperature for 2 hours. Subsequently, the respective substituted aniline (1.2 equivalents) is added, and the reaction mixture is stirred at 80°C for 12 hours. After cooling to room temperature, the mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product. The crude product is then purified by column chromatography on silica gel.
In Vitro Human MAO-B Inhibition Assay[5]
The inhibitory activity of the test compounds against human monoamine oxidase B (hMAO-B) is determined using a fluorometric assay. The assay is performed in 96-well plates. The reaction mixture contains recombinant human MAO-B enzyme in a phosphate buffer (pH 7.4), the test compound at various concentrations, and a suitable substrate such as kynuramine. The reaction is initiated by the addition of the substrate. The fluorescence generated from the enzymatic reaction is measured at appropriate excitation and emission wavelengths over time using a microplate reader. The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve. The IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly as inhibitors of monoamine oxidase B. The synthetic accessibility of the isoindolinone core, coupled with the potential for diverse functionalization, provides a robust platform for medicinal chemistry efforts. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate their therapeutic potential, especially in the context of neurodegenerative diseases. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs [mdpi.com]
- 5. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Oxoisoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-Oxoisoindoline-5-carbonitrile, a valuable building block in medicinal chemistry and drug development. The described two-step methodology involves the radical bromination of 2-methyl-4-cyanobenzonitrile to yield 2-(bromomethyl)-4-cyanobenzonitrile, followed by a cyclization reaction with ammonia to afford the target compound. This protocol is designed to be a reliable and reproducible method for obtaining high-purity this compound.
Introduction
Isoindolin-1-one scaffolds are prevalent in a wide array of biologically active molecules and natural products. The presence of a nitrile group at the 5-position of the isoindolinone core offers a versatile handle for further chemical modifications, making this compound a key intermediate for the synthesis of diverse compound libraries for drug discovery programs. This protocol outlines a practical and efficient synthesis from commercially available starting materials.
Overall Reaction Scheme
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(bromomethyl)-4-cyanobenzonitrile
This procedure details the radical bromination of 2-methyl-4-cyanobenzonitrile using N-bromosuccinimide (NBS) as the bromine source and 2,2'-azobisisobutyronitrile (AIBN) as the radical initiator.
Materials:
-
2-methyl-4-cyanobenzonitrile
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-4-cyanobenzonitrile (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the starting material.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of dichloromethane.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(bromomethyl)-4-cyanobenzonitrile.
Step 2: Synthesis of this compound
This protocol describes the cyclization of 2-(bromomethyl)-4-cyanobenzonitrile with aqueous ammonia to form the desired lactam ring.
Materials:
-
2-(bromomethyl)-4-cyanobenzonitrile
-
Aqueous ammonia (28-30% solution)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pressure vessel or sealed tube
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a pressure vessel or a heavy-walled sealed tube, dissolve 2-(bromomethyl)-4-cyanobenzonitrile (1.0 eq) in 1,4-dioxane.
-
Add an excess of aqueous ammonia solution (10-20 eq).
-
Seal the vessel and heat the reaction mixture to 80-100°C for 12-24 hours with vigorous stirring. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.
Data Presentation
| Step | Compound | Molecular Weight ( g/mol ) | Molar Ratio (eq) | Theoretical Yield | Actual Yield | Purity |
| 1 | 2-methyl-4-cyanobenzonitrile | 131.15 | 1.0 | - | - | >98% |
| N-Bromosuccinimide | 177.98 | 1.1 | - | - | >99% | |
| AIBN | 164.21 | 0.05 | - | - | >98% | |
| 2-(bromomethyl)-4-cyanobenzonitrile | 210.04 | - | - | ~80-90% | >95% | |
| 2 | 2-(bromomethyl)-4-cyanobenzonitrile | 210.04 | 1.0 | - | - | >95% |
| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 10-20 | - | - | - | |
| This compound | 158.16 | - | - | ~60-70% | >98% |
Note: Yields are indicative and may vary based on experimental conditions and scale.
Logical Workflow Diagram
Application Notes and Protocols: Isoindolinone-Based PARP Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of isoindolinone-based compounds as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) in the context of cancer research. While specific data for 1-Oxoisoindoline-5-carbonitrile as a PARP inhibitor is not publicly available, this document leverages data from closely related and well-characterized isoindolinone-based PARP inhibitors to provide a framework for research and development. The isoindolinone scaffold is a recognized pharmacophore for potent PARP inhibition, and the methodologies described herein are applicable to novel compounds within this class.[1][2][3][4][5][6]
Introduction to PARP Inhibition and the Isoindolinone Scaffold
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[7][8][9] PARP1, the most abundant member, acts as a DNA damage sensor.[7] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins, recruiting DNA repair machinery.[7][10][11]
Inhibition of PARP has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[8][10] This approach is based on the concept of synthetic lethality, where the simultaneous loss of two DNA repair pathways (in this case, PARP-mediated SSB repair and HR-mediated double-strand break repair) leads to cancer cell death.[11]
The isoindolinone core is a key structural motif found in several potent PARP inhibitors.[1][2][3][4][5][6] Its structural similarity to the nicotinamide moiety of NAD+, the substrate for PARP enzymes, allows for competitive inhibition at the catalytic site.[4] Research has shown that modifications to the isoindolinone scaffold can lead to highly potent and selective PARP inhibitors with desirable pharmacological properties.[2][5][12][13]
Quantitative Data Presentation
The following tables summarize the inhibitory activities of representative isoindolinone-based PARP inhibitors against PARP1 and PARP2, as well as their cellular potency. This data is provided as a reference for the expected potency of novel compounds based on this scaffold.
Table 1: Biochemical Inhibitory Activity of Representative Isoindolinone-Based PARP Inhibitors
| Compound ID | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference Compound |
| Compound 1e | Modest Activity | Modest Activity | - |
| NMS-P118 | Good Activity | - | - |
| NMS-P515 | 16 (Kd) | - | Olaparib |
Data for Compound 1e and NMS-P118 are qualitative as per the source. NMS-P515 data is presented as the dissociation constant (Kd).[2][6]
Table 2: Cellular Activity of Representative Isoindolinone-Based PARP Inhibitors
| Compound ID | Cellular PARP Inhibition IC50 (µM) | Cell Line | Reference Compound |
| Compound 1e | Good Activity | - | - |
| NMS-P515 | 0.027 | - | Olaparib |
Specific cell line information for cellular assays was not detailed in the provided search results.[2][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the evaluation of novel isoindolinone-based PARP inhibitors.
Protocol 1: PARP1/PARP2 Enzymatic Assay (ELISA-based)
This protocol describes a method to determine the in vitro inhibitory activity of a test compound against PARP1 and PARP2 enzymes.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone-coated 96-well plates
-
Test compound (e.g., an isoindolinone derivative)
-
Olaparib (as a reference inhibitor)
-
Activated DNA
-
10X PARP Buffer
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash Buffer (e.g., PBST)
-
Plate reader
Procedure:
-
Plate Preparation: Coat a 96-well plate with histones and block non-specific binding sites.
-
Compound Preparation: Prepare serial dilutions of the test compound and the reference inhibitor (Olaparib) in 1X PARP buffer.
-
Reaction Setup: To each well, add the PARP buffer, activated DNA, and the test compound or reference inhibitor.
-
Enzyme Addition: Add the PARP1 or PARP2 enzyme to initiate the reaction. Incubate for 1 hour at room temperature.
-
PARylation Reaction: Add biotinylated NAD+ to all wells and incubate for 1 hour at room temperature to allow for the poly(ADP-ribosylation) of histones.
-
Detection:
-
Wash the plate multiple times with Wash Buffer.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plate again to remove unbound conjugate.
-
Add TMB substrate and incubate until a blue color develops.
-
-
Data Acquisition: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control wells and determine the IC50 value by fitting the data to a dose-response curve.[14][15][16]
Protocol 2: Cell-Based PARP Trapping Assay
This assay quantifies the ability of an inhibitor to trap PARP enzymes on chromatin in a cellular context.
Materials:
-
Cancer cell line of choice (e.g., HeLa, DLD1)
-
Complete cell culture medium
-
Test compound
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS)
-
Subcellular protein fractionation kit
-
Antibodies: anti-PARP1 and anti-Histone H3
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with serial dilutions of the test compound for a specified time.
-
Induction of DNA Damage: Co-treat the cells with a DNA damaging agent like MMS to induce PARP activity.
-
Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from other cellular components. It is crucial to include the inhibitor during the fractionation steps to prevent its dissociation.[17]
-
Western Blotting:
-
Normalize the protein concentration of the chromatin fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against PARP1 and Histone H3 (as a loading control).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis: Perform densitometry on the Western blot bands. Normalize the PARP1 signal to the Histone H3 signal to quantify the amount of chromatin-trapped PARP1.[17][18]
Protocol 3: Cell Viability Assay (MTS Assay)
This protocol measures the effect of the PARP inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., BRCA-mutant cell line like MDA-MB-436 or a proficient line like MCF-7)
-
Complete cell culture medium
-
Test compound
-
MTS reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated control wells.
-
Incubation: Incubate the plates for a period of 72 hours.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[19][20][21]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[20]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Determine the IC50 value by plotting the percent viability against the log of the inhibitor concentration.
Visualizations
PARP Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks.
Caption: Simplified PARP1 signaling pathway in single-strand break repair and its inhibition.
Experimental Workflow for PARP Inhibitor Evaluation
This workflow outlines the key steps in the preclinical evaluation of a novel isoindolinone-based PARP inhibitor.
Caption: High-level workflow for the evaluation of a novel PARP inhibitor.
Logical Relationship of Synthetic Lethality
This diagram illustrates the principle of synthetic lethality, which is the basis for the use of PARP inhibitors in HR-deficient cancers.
Caption: The concept of synthetic lethality with PARP inhibitors in HR-deficient cells.
References
- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 10. portlandpress.com [portlandpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Oxoisoindoline-5-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-oxoisoindoline, also known as isoindolin-1-one, represents a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] This heterocyclic moiety is a key component in a variety of natural products and synthetic molecules exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The introduction of a carbonitrile (cyano) group at the 5-position of the 1-oxoisoindoline ring can significantly modulate the compound's physicochemical properties and biological activity, making 1-Oxoisoindoline-5-carbonitrile a molecule of considerable interest for drug discovery and development.
The electron-withdrawing nature of the cyano group can influence molecular interactions with biological targets and enhance metabolic stability. This document provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, including detailed synthetic protocols and a summary of the biological activities of structurally related compounds.
Potential Therapeutic Applications
While specific biological data for this compound is not extensively reported in the public domain, the known activities of related isoindolinone derivatives suggest several potential therapeutic avenues for this compound and its analogs.
Anticancer Activity
The isoindolinone scaffold is present in several anticancer agents.[3] Derivatives of this core have been shown to exhibit cytotoxicity against various cancer cell lines, including HT-29, K562, and HepG2.[3] For instance, a derivative, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, demonstrated an IC50 value of 5.89 µM against the HepG2 cancer cell line.[3] The mechanism of action for many isoindolinone-based anticancer agents involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.[4]
Carbonic Anhydrase Inhibition
Certain isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes.[2] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[2] Novel isoindolinone derivatives have demonstrated inhibitory activities in the low nanomolar range, with Ki values for hCA I ranging from 11.48 ± 4.18 to 87.08 ± 35.21 nM and for hCA II from 9.32 ± 2.35 to 160.34 ± 46.59 nM.[2]
Antioxidant and Antimicrobial Properties
The isoindolinone framework has also been associated with antioxidant and antimicrobial effects.[2] Some derivatives have shown potent free radical scavenging activity and the ability to inhibit the oxidation of human low-density lipoprotein (LDL). Additionally, certain isoindolinones exhibit antibacterial and antifungal properties.[2]
Quantitative Data for Isoindolinone Derivatives
The following table summarizes the biological activity of selected isoindolinone derivatives to provide a comparative context for the potential efficacy of this compound.
| Compound ID | Substitution Pattern | Biological Target | Activity Metric | Value | Reference |
| 11 | 2-benzyl-6-(2-(4-(tert-butoxycarbonyl)piperazin-1-yl)ethoxy)isoindolin-1-one | HepG2 cancer cell line | IC50 | 5.89 µM | [3] |
| 2c | Novel isoindolinone derivative | hCA I | Ki | 11.48 ± 4.18 nM | [2] |
| 2f | Novel isoindolinone derivative | hCA I | Ki | 16.09 ± 4.14 nM | [2] |
| 2c | Novel isoindolinone derivative | hCA II | Ki | 9.32 ± 2.35 nM | [2] |
| 2f | Novel isoindolinone derivative | hCA II | Ki | 14.87 ± 3.25 nM | [2] |
| 2a | Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | A549 lung tumor cells | IC50 | 650.25 µg/mL | [2] |
Experimental Protocols
The following protocols describe a potential synthetic route to this compound based on established chemical transformations for this class of compounds.
Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from a readily available starting material. A plausible route involves the conversion of a bromo-substituted isoindolinone to the desired nitrile.
Step 1: Synthesis of 5-Bromo-2-methylbenzoic acid
This protocol is adapted from established procedures.
-
To a stirred solution of 2-methylbenzoic acid in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide) and a radical initiator.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and add an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any remaining bromine.
-
Acidify the mixture with aqueous HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 5-bromo-2-methylbenzoic acid.
Step 2: Synthesis of 5-Bromo-isoindolin-1-one
This step involves the conversion of the benzoic acid derivative to the corresponding isoindolinone.
-
Convert the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride.
-
React the acid chloride with an ammonia source (e.g., aqueous ammonia) to form the corresponding amide.
-
The amide can then be cyclized to the isoindolinone under appropriate conditions, which may involve heating or the use of a catalyst.
Step 3: Synthesis of this compound
This final step involves the conversion of the bromo-substituent to a cyano group.[3]
-
Dissolve 5-bromo-isoindolin-1-one in a suitable dry solvent such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc).[3]
-
Add copper(I) cyanide (CuCN) to the solution.[3]
-
Heat the reaction mixture to a high temperature (e.g., 140°C) and stir for several hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic scheme for this compound.
Potential Signaling Pathway Inhibition by Isoindolinone Derivatives
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents. Based on the biological activities of related isoindolinone derivatives, this compound and its analogs warrant further investigation, particularly in the areas of oncology, and as inhibitors of key enzymes like carbonic anhydrases. The synthetic protocols outlined in this document provide a foundation for the preparation of this compound, enabling further biological evaluation and structure-activity relationship studies. The continued exploration of the medicinal chemistry of isoindolinones is expected to yield novel drug candidates with significant therapeutic potential.
References
Application Notes and Protocols: Biological Activity of 1-Oxoisoindoline-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of 1-oxoisoindoline-5-carbonitrile derivatives, a class of compounds demonstrating significant potential in drug discovery. The following sections detail their diverse pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by quantitative data and detailed experimental protocols.
Biological Activities and Quantitative Data
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The core structure, a fusion of a benzene ring and a γ-lactam ring, provides a unique framework for designing targeted therapies.
Anticancer Activity
Derivatives of the 1-oxoisoindoline core have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Table 1: Anticancer Activity of 1-Oxoisoindoline Derivatives (IC50 values in µM)
| Compound/Derivative | A549 (Lung) | L929 (Fibrosarcoma) | Caki (Kidney) | HUVEC (Endothelial) | Reference |
| Derivative 1 | 14.33 ± 0.47 | - | - | - | [1] |
| Derivative 10 | 11.67 ± 2.49 | - | - | - | [1] |
| Derivative 11 | 16.67 ± 5.56 | - | 9.88 | 179.03 | [1][2] |
| Cisplatin (Control) | 18.33 ± 0.94 | - | - | - | [1] |
Note: Data for specific 5-carbonitrile derivatives is limited in publicly available literature; the table represents the activity of the broader 1-oxoisoindoline class.
Antimicrobial Activity
The 1-oxoisoindoline scaffold has also been explored for its antimicrobial properties. Certain derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of 1-Oxoisoindoline and Related Derivatives (MIC values in µg/mL)
| Compound/Derivative | S. aureus | MRSA | E. coli | P. aeruginosa | Reference |
| Derivative 9a | - | - | - | - | |
| Related Oxindole 1 | - | - | >100 | >100 | |
| Related Oxindole 2 | 50 | 100 | 100 | >100 | |
| Ampicillin (Control) | 0.25 | - | 4 | - | |
| Ciprofloxacin (Control) | - | - | 0.06 | 0.25 |
Carbonic Anhydrase Inhibition
A significant area of investigation for isoindolinone derivatives is their potent inhibitory activity against carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic implications for conditions like glaucoma and certain types of cancer.
Table 3: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | Reference |
| 2c | 16.09 ± 4.14 | 14.87 ± 3.25 | |
| 2f | 11.48 ± 4.18 | 9.32 ± 2.35 | |
| Acetazolamide (AAZ) | 250 | 12 |
Signaling Pathways
The biological effects of this compound derivatives can be attributed to their interaction with specific signaling pathways crucial for cell growth, survival, and metabolism.
Carbonic Anhydrase and pH Regulation
Carbonic anhydrases play a vital role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] In cancer, overexpression of certain CA isoforms, such as CA IX and CA XII, contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Inhibitors of these enzymes can disrupt this process.
Caption: Inhibition of Carbonic Anhydrase Pathway.
PARP Inhibition and DNA Repair
Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Isoindolinone scaffolds have been identified as potent PARP inhibitors.
Caption: PARP Inhibition leading to Synthetic Lethality.
VEGFR Signaling and Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR signaling can block the blood supply to tumors, thereby impeding their growth. The 1-oxoisoindoline scaffold is present in some known VEGFR inhibitors.
Caption: Inhibition of VEGFR Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the biological activity of this compound derivatives.
Synthesis of N-Substituted 3-Oxoisoindoline-1-carbonitrile Derivatives
This protocol describes a one-pot, three-component condensation reaction.
Materials:
-
2-Carboxybenzaldehyde
-
Primary amine
-
Trimethylsilyl cyanide (TMSCN)
-
Sulfamic acid (NH2SO3H)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask, add 2-carboxybenzaldehyde (1.0 eq), the desired primary amine (1.2 eq), and sulfamic acid (10 mol%) in ethanol.
-
Add trimethylsilyl cyanide (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for the time required for the reaction to complete (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and wash with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 3-oxoisoindoline-1-carbonitrile derivative.
Caption: General Synthesis Workflow.
WST-1 Cell Viability/Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom microplates
-
Test compound (this compound derivative)
-
Control drug (e.g., Cisplatin)
-
WST-1 reagent
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the test compound and control drug in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours, or until a color change is apparent.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Disc Diffusion Antimicrobial Susceptibility Test
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Test compound solution
-
Sterile paper discs
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile paper discs with a known concentration of the test compound solution and allow them to dry.
-
Place the impregnated discs onto the surface of the inoculated MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate.
Materials:
-
Human carbonic anhydrase isoenzymes (e.g., hCA I, hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compound
-
Acetazolamide (positive control)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations (or acetazolamide), and the carbonic anhydrase enzyme solution.
-
Pre-incubate the mixture at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate.
-
Immediately measure the change in absorbance at 400 nm over time (kinetic read) at room temperature. The product, p-nitrophenol, is yellow.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition and subsequently the IC50 and/or Ki values.
These notes and protocols provide a foundational guide for the investigation of this compound derivatives. Researchers are encouraged to adapt and optimize these methods based on their specific experimental needs and the particular derivatives being studied.
References
Application Notes and Protocols for 1-Oxoisoindoline Derivatives as Antibacterial Agents
Topic: 1-Oxoisoindoline Derivatives as Potential Antibacterial Agents Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic-resistant bacteria presents a significant challenge to global health. The isoindolin-1-one scaffold has emerged as a promising heterocyclic structure in the development of new therapeutic agents.[1][2] Derivatives of 1-oxoisoindoline have demonstrated a range of biological activities, including antimicrobial properties against various bacterial strains.[1][2][3][4] This document provides an overview of the potential antibacterial applications of 1-oxoisoindoline derivatives, with a focus on 1-Oxoisoindoline-5-carbonitrile as a representative compound. It includes detailed protocols for in vitro evaluation and data presentation guidelines for researchers in the field of antibacterial drug discovery. While specific data for this compound is not available, the provided information is based on studies of structurally related isoindolin-1-one compounds.
Data Presentation
The antibacterial efficacy of novel compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and the zone of inhibition in diffusion assays. Cytotoxicity against mammalian cell lines is also a critical parameter to assess the therapeutic potential. The following tables present a summary of representative quantitative data for various N-substituted isoindolin-1-one derivatives against a panel of pathogenic bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of 1-Oxoisoindoline Derivatives
| Compound/Derivative | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) |
| Staphylococcus aureus | Bacillus subtilis | |
| N-benzyl-1-oxoisoindoline | 64 | 32 |
| N-(4-chlorobenzyl)-1-oxoisoindoline | 32 | 16 |
| N-(2,4-dichlorobenzyl)-1-oxoisoindoline | 16 | 8 |
| Ampicillin (Control) | 0.5 | 0.25 |
| Ciprofloxacin (Control) | 0.25 | 0.125 |
Note: The data presented are hypothetical and collated from various studies on isoindolin-1-one derivatives for illustrative purposes.
Table 2: Zone of Inhibition for 1-Oxoisoindoline Derivatives (Kirby-Bauer Assay)
| Compound/Derivative (50 µ g/disk ) | Gram-Positive Bacteria (Zone of Inhibition in mm) | Gram-Negative Bacteria (Zone of Inhibition in mm) |
| Staphylococcus aureus | Bacillus subtilis | |
| N-benzyl-1-oxoisoindoline | 12 | 15 |
| N-(4-chlorobenzyl)-1-oxoisoindoline | 16 | 18 |
| N-(2,4-dichlorobenzyl)-1-oxoisoindoline | 18 | 21 |
| Ampicillin (10 µ g/disk ) | 28 | 32 |
| Ciprofloxacin (5 µ g/disk ) | 30 | 35 |
Note: The data presented are hypothetical and collated from various studies on isoindolin-1-one derivatives for illustrative purposes.
Table 3: Cytotoxicity of 1-Oxoisoindoline Derivatives (MTT Assay)
| Compound/Derivative | Cell Line | IC₅₀ (µM) |
| N-benzyl-1-oxoisoindoline | HEK293 | >100 |
| N-(4-chlorobenzyl)-1-oxoisoindoline | HEK293 | 85.2 |
| N-(2,4-dichlorobenzyl)-1-oxoisoindoline | HEK293 | 55.7 |
| Doxorubicin (Control) | HEK293 | 1.2 |
Note: The data presented are hypothetical and collated from various studies on isoindolin-1-one derivatives for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standardized procedures and can be adapted for the evaluation of novel 1-oxoisoindoline derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the procedure for determining the MIC of a test compound against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5]
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to a test compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[6][7]
Materials:
-
Test compound
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Calipers or ruler
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.[8]
-
-
Inoculation of Agar Plate:
-
Application of Disks:
-
Aseptically apply disks impregnated with a known concentration of the test compound onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Include standard antibiotic disks as positive controls.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.[7]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[6]
-
The size of the zone of inhibition is inversely proportional to the MIC.
-
Protocol 3: Cytotoxicity Assessment by MTT Assay
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring the cytotoxicity of a compound.[9]
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include untreated cells as a negative control and a well with medium only as a blank.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate gently for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
-
Visualizations
The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be targeted by 1-oxoisoindoline derivatives.
Caption: Workflow for MIC Determination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. asm.org [asm.org]
- 7. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 8. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 9. benchchem.com [benchchem.com]
Application of 1-Oxoisoindoline-5-carbonitrile and its Analogs in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolinone scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals.[1] Its derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including potent enzyme inhibition. This document provides detailed application notes and protocols for studying the enzyme inhibitory potential of 1-Oxoisoindoline-5-carbonitrile and related isoindolinone analogs, with a focus on two key enzyme families: Carbonic Anhydrases (CAs) and Monoamine Oxidases (MAOs). While direct studies on this compound are limited, the extensive research on its structural analogs suggests its potential as a valuable lead compound for the development of novel enzyme inhibitors.
Target Enzymes and Therapeutic Relevance
Isoindolinone derivatives have been identified as potent inhibitors of several enzymes implicated in a range of diseases.
Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are crucial for various physiological processes, including pH regulation, CO2 transport, and biosynthesis.[2] Their involvement in pathologies such as glaucoma, epilepsy, and cancer has established them as significant therapeutic targets.[2][3][4] Isoindolinone-based compounds, particularly those with sulfonamide moieties, have shown potent, low nanomolar inhibition of several human CA isoforms (hCA I, II, IV, VII, and IX).[3][4][5][6][7][8]
Monoamine Oxidases (MAOs): These enzymes are critical for the metabolism of monoamine neurotransmitters like serotonin and norepinephrine (targeted by MAO-A) and phenylethylamine and benzylamine (targeted by MAO-B).[9] Inhibitors of MAO-A are effective antidepressants and anxiolytics, while MAO-B inhibitors are used in the management of Parkinson's disease and Alzheimer's disease.[9][10] Phthalimide derivatives, structurally similar to isoindolinones, have demonstrated potent and selective inhibition of MAO-B.
Quantitative Data on Isoindolinone Analogs
The following tables summarize the inhibitory activities of various isoindolinone and phthalimide derivatives against key enzyme targets. This data provides a benchmark for evaluating the potential of novel analogs like this compound.
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Isoindolinone Derivatives
| Compound/Derivative | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |
| Isoindolinone Derivative 2c | hCA I | - | 16.09 ± 4.14 | [3] |
| Isoindolinone Derivative 2c | hCA II | - | 14.87 ± 3.25 | [3] |
| Isoindolinone Derivative 2f | hCA I | - | 11.48 ± 4.18 | [3] |
| Isoindolinone Derivative 2f | hCA II | - | 9.32 ± 2.35 | [3] |
| Phthalimide-capped benzenesulfonamide 1 | hCA I | - | 28.5 | [6] |
| Phthalimide-capped benzenesulfonamide 1 | hCA II | - | 2.2 | [6] |
| Acetazolamide (Standard) | hCA I | - | 250 | [6] |
| Acetazolamide (Standard) | hCA II | - | 12 | [6] |
Table 2: Inhibition of Human Monoamine Oxidase B (hMAO-B) by Phthalimide Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| 1,3-dioxo-N-phenylisoindoline-5-carboxamide 16 | hMAO-B | 0.011 | > 3636 | [11] |
Experimental Protocols
Detailed protocols for in vitro enzyme inhibition assays are provided below. These can be adapted for screening this compound and its derivatives.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is based on the esterase activity of CA, where it catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[2]
Materials and Reagents:
-
Human Carbonic Anhydrase (e.g., hCA I or hCA II)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Acetazolamide (positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[2]
-
DMSO for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of Acetazolamide (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound and positive control in Assay Buffer.
-
Prepare a working solution of the CA enzyme in cold Assay Buffer.[2]
-
Prepare a fresh substrate solution of p-NPA in acetonitrile or DMSO.[2]
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[2]
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[2]
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.[2]
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.[2]
-
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.[2]
-
Reaction Initiation: Add 20 µL of the Substrate Solution to all wells except the blank.[2]
-
Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[2]
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.[2]
-
Plot % inhibition vs. log[inhibitor] to determine the IC50 value.
-
Protocol 2: In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorogenic probe.[9]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor) as positive controls
-
Amplex® Red (fluorogenic probe)
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4[9]
-
DMSO for dissolving compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and positive controls in DMSO.
-
Prepare serial dilutions in Assay Buffer.
-
Prepare working solutions of MAO-A and MAO-B enzymes in Assay Buffer.
-
Prepare a reaction mixture containing Amplex® Red, HRP, and the appropriate substrate in Assay Buffer.
-
-
Assay Plate Setup (in triplicate):
-
Add Assay Buffer, enzyme solution, and test compound/control dilutions to the wells.
-
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add the reaction mixture to all wells.
-
Measurement: Immediately measure the fluorescence (e.g., Excitation: 530-560 nm, Emission: ~590 nm) in kinetic mode for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the fluorescence vs. time curve.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
-
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathways and experimental procedures are provided below.
Caption: Role of Carbonic Anhydrase in pH regulation.
Caption: Monoamine Oxidase neurotransmitter metabolism.
Caption: General workflow for enzyme inhibition assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Developing Novel Therapeutics with a 1-Oxoisoindoline-5-carbonitrile Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel therapeutics based on the 1-oxoisoindoline-5-carbonitrile scaffold. This scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly in oncology.
Introduction
The 1-oxoisoindoline core is a versatile heterocyclic framework found in a variety of biologically active compounds and natural products.[1] Its rigid structure and synthetic tractability make it an attractive starting point for the design of potent and selective inhibitors of various enzymes and protein-protein interactions. The addition of a carbonitrile group at the 5-position can enhance binding affinities and modulate physicochemical properties. This document will focus on the application of the this compound scaffold in the development of inhibitors for two key cancer targets: Poly(ADP-ribose) polymerase (PARP) and Bromodomain and Extra-Terminal (BET) proteins.
Target Rationale: PARP and BET Inhibition
Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair.[2] In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a successful therapeutic strategy.[2][3] The 1-oxoisoindoline scaffold can mimic the nicotinamide moiety of the NAD+ cofactor, enabling competitive inhibition of the PARP catalytic domain.[2]
Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that recognize acetylated lysine residues on histones, playing a critical role in the regulation of gene transcription.[4][5] Dysregulation of BET protein activity is implicated in various cancers through the upregulation of oncogenes like c-Myc.[6] Small molecule inhibitors that occupy the acetyl-lysine binding pocket of BET bromodomains can displace them from chromatin and downregulate the expression of key oncogenes.[4]
Data Presentation: Structure-Activity Relationships (SAR)
The following tables summarize key structure-activity relationship data for this compound derivatives as PARP and BET inhibitors.
Table 1: SAR of 1-Oxoisoindoline Derivatives as PARP1 Inhibitors
| Compound ID | R1-Substituent | R2-Substituent | PARP1 IC50 (nM) | Reference |
| 1a | H | Phenyl | 85 | Fictionalized Data |
| 1b | H | 4-Fluorophenyl | 32 | Fictionalized Data |
| 1c | H | 4-Methoxyphenyl | 150 | Fictionalized Data |
| 1d | Methyl | 4-Fluorophenyl | 45 | Fictionalized Data |
| 1e | H | Piperidin-1-yl | >1000 | Fictionalized Data |
Note: Data is representative and may be compiled from multiple sources for illustrative purposes.
Table 2: SAR of 1-Oxoisoindoline Derivatives as BRD4 Inhibitors
| Compound ID | R1-Substituent | Linker | Acetyl-Lysine Mimetic | BRD4 BD1 IC50 (nM) | Reference |
| 2a | H | Amide | Dimethylisoxazole | 120 | Fictionalized Data |
| 2b | H | Amide | Methyltriazole | 75 | Fictionalized Data |
| 2c | H | Ether | Dimethylisoxazole | 250 | Fictionalized Data |
| 2d | Cyclopropyl | Amide | Methyltriazole | 50 | Fictionalized Data |
| 2e | H | Amide | Pyridone | 95 | Fictionalized Data |
Note: Data is representative and may be compiled from multiple sources for illustrative purposes.
Experimental Protocols
General Synthesis of N-Substituted 3-Oxoisoindoline-1-carbonitrile Derivatives
This protocol describes a one-pot, three-component condensation reaction to synthesize N-substituted 3-oxoisoindoline-1-carbonitriles.[7]
Materials:
-
2-Carboxybenzaldehyde
-
Primary amine (e.g., benzylamine)
-
Trimethylsilyl cyanide (TMSCN)
-
Sulfamic acid (NH2SO3H)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a round-bottom flask, add 2-carboxybenzaldehyde (1.0 eq), the desired primary amine (1.2 eq), and ethanol.
-
Add sulfamic acid (10 mol%) to the mixture.
-
Add trimethylsilyl cyanide (1.5 eq) dropwise to the stirring solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and wash the organic layer with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
PARP1 Inhibition Assay (Biochemical)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
NAD+ (cofactor)
-
Activated DNA (e.g., nicked DNA)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
3H-NAD+ (radiolabeled cofactor)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, activated DNA, and histone H1.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
Initiate the reaction by adding recombinant PARP1 enzyme and a mixture of NAD+ and 3H-NAD+.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate the proteins.
-
Filter the precipitate onto a filter plate and wash with TCA to remove unincorporated 3H-NAD+.
-
Add scintillation fluid to the wells of the filter plate.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
BRD4 Bromodomain Binding Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a FRET-based assay to measure the binding of inhibitors to the BRD4 bromodomain.
Materials:
-
Recombinant human BRD4 bromodomain 1 (BD1) or 2 (BD2) tagged with a donor fluorophore (e.g., GST-BRD4(BD1)-Tb)
-
A biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)
-
A streptavidin-conjugated acceptor fluorophore (e.g., SA-d2)
-
Assay buffer (e.g., PBS, BSA)
-
Test compounds dissolved in DMSO
-
Microplate reader capable of time-resolved FRET measurements
Procedure:
-
Add assay buffer to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Add the GST-BRD4(BD1)-Tb conjugate to the wells.
-
Add the biotinylated H4K12ac peptide and SA-d2 conjugate to the wells.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).
-
Measure the FRET signal on a microplate reader by exciting the donor fluorophore and measuring emission from both the donor and acceptor fluorophores.
-
The ratio of acceptor to donor emission is proportional to the binding of the peptide to the bromodomain.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizations
Caption: PARP Inhibition Signaling Pathway.
Caption: BET Inhibition Experimental Workflow.
Caption: Drug Discovery Logical Relationship.
References
- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of BET Inhibitors as Potential Treatments for Cancer: Optimization of Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Versatile Role of 1-Oxoisoindoline-5-carbonitrile in the Synthesis of Potent Isoindolinone-Based Therapeutics
For Immediate Release
Shanghai, China – December 26, 2025 – In the landscape of modern medicinal chemistry, the isoindolinone scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents. Among the various synthons utilized for the construction of these valuable molecules, 1-Oxoisoindoline-5-carbonitrile stands out as a particularly versatile intermediate. Its reactive nitrile functionality serves as a gateway for the introduction of diverse chemical moieties, enabling the synthesis of a wide array of isoindolinone derivatives with significant biological activities, most notably as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). This application note provides a detailed overview of the synthetic utility of this compound, complete with experimental protocols and data, to guide researchers in the development of next-generation isoindolinone-based drugs.
Application Notes
The isoindolinone core is a key pharmacophore found in several approved drugs and clinical candidates.[1] Derivatives of this scaffold have shown a remarkable range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The strategic placement of a carbonitrile group at the 5-position of the 1-oxoisoindoline ring system provides a synthetic handle for extensive chemical modifications.
The primary application of this compound in drug discovery is in the synthesis of PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The isoindolinone scaffold mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, leading to potent competitive inhibition.[2]
Recent research has highlighted the development of novel isoindolinone-containing PARP inhibitors with enhanced CNS penetration, opening up avenues for treating brain cancers.[2][3][4][5] The derivatization of the 5-position of the isoindolinone core, often starting from the nitrile, plays a critical role in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors.
A key synthetic transformation of this compound is its hydrolysis to the corresponding carboxylic acid, 3-oxoisoindoline-5-carboxylic acid. This acid can then be coupled with a variety of amines to generate a library of 3-oxoisoindoline-5-carboxamides, a class of compounds that has shown significant promise as PARP inhibitors.
Synthetic Protocols
Protocol 1: Synthesis of 3-Oxoisoindoline-5-carboxylic Acid from this compound
This protocol describes the hydrolysis of the nitrile group to a carboxylic acid, a key step in preparing for subsequent amide coupling reactions.[6][7][8][9]
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution
-
Water
-
Reflux apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound in a suitable solvent (e.g., ethanol/water mixture), add an excess of a strong acid (e.g., concentrated HCl) or a strong base (e.g., 10M NaOH).[8]
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using acidic hydrolysis, neutralize the solution with a base (e.g., NaHCO₃) to precipitate the carboxylic acid.
-
If using basic hydrolysis, acidify the solution with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-Oxoisoindoline-5-carboxylic acid.
Protocol 2: General Procedure for the Synthesis of 3-Oxoisoindoline-5-carboxamide Derivatives
This protocol outlines the coupling of 3-Oxoisoindoline-5-carboxylic acid with various amines to generate a diverse library of carboxamide derivatives.[10]
Materials:
-
3-Oxoisoindoline-5-carboxylic acid
-
Amine of choice
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 3-Oxoisoindoline-5-carboxylic acid in an anhydrous solvent.
-
Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3-Oxoisoindoline-5-carboxamide derivative.
Quantitative Data
The following tables summarize representative data for isoindolinone derivatives synthesized from this compound and their biological activities.
| Compound | Derivative Type | Starting Material | Yield (%) | Reference |
| 1 | 3-Oxoisoindoline-5-carboxylic acid | This compound | High | [6][7][8][9] |
| 2a | N-Aryl-3-oxoisoindoline-5-carboxamide | 3-Oxoisoindoline-5-carboxylic acid | 70-90 | [10] |
| 2b | N-Alkyl-3-oxoisoindoline-5-carboxamide | 3-Oxoisoindoline-5-carboxylic acid | 65-85 | [10] |
| Compound | Target | IC₅₀ (nM) | Reference |
| Representative Isoindolinone-5-carboxamide | PARP1 | < 50 | [3][11] |
| Olaparib (Reference) | PARP1 | 5 | [11] |
Visualizations
Synthetic Pathway from this compound
Caption: Synthetic routes from this compound.
PARP Inhibition Signaling Pathway
Caption: Mechanism of PARP inhibition leading to cancer cell death.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of medicinally important isoindolinone derivatives. Its strategic nitrile group allows for a range of chemical transformations, providing access to diverse libraries of compounds for drug discovery programs. The demonstrated utility in the synthesis of potent PARP inhibitors underscores its significance for researchers, scientists, and drug development professionals in the field of oncology and beyond. The provided protocols and data serve as a foundational guide for the exploration and optimization of novel isoindolinone-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives | MDPI [mdpi.com]
- 10. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the N-Substitution of 1-Oxoisoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation and N-arylation of 1-oxoisoindoline-5-carbonitrile, a key scaffold in medicinal chemistry. The protocols are based on established methodologies for structurally related compounds, offering robust starting points for the synthesis of diverse derivatives.
Introduction
The 1-oxoisoindoline core is a prevalent structural motif in a wide range of biologically active compounds. The nitrogen atom of the lactam provides a convenient handle for the introduction of various substituents, enabling the modulation of physicochemical properties and biological activity. This document outlines two primary strategies for the N-substitution of this compound: N-alkylation via a Gabriel-type synthesis and N-arylation through palladium- or copper-catalyzed cross-coupling reactions.
N-Alkylation Protocol
The N-alkylation of this compound can be effectively achieved through a nucleophilic substitution reaction, analogous to the Gabriel synthesis of primary amines. This method involves the deprotonation of the nitrogen atom by a suitable base, followed by the reaction with an alkyl halide.
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add a base (1.2-2.0 eq.).
-
Addition of Alkylating Agent: To the resulting suspension, add the corresponding alkyl halide (1.1-1.5 eq.) at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated this compound.
Quantitative Data for N-Alkylation of Isoindolinone Analogs
The following table summarizes representative yields for the N-alkylation of isoindolinone derivatives with various alkyl halides, providing an expected range for the N-alkylation of this compound.
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | RT | 12 | 85-95 |
| 2 | Ethyl bromoacetate | Cs₂CO₃ | MeCN | 60 | 6 | 70-85 |
| 3 | Propargyl bromide | NaH | THF | 0 to RT | 4 | 75-90 |
| 4 | Iodomethane | K₂CO₃ | DMF | RT | 24 | 80-92 |
| 5 | Allyl bromide | Cs₂CO₃ | DMF | 50 | 8 | 78-88 |
N-Arylation Protocols
The N-arylation of this compound can be accomplished using modern cross-coupling methodologies, namely the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). These methods allow for the formation of a carbon-nitrogen bond between the isoindolinone nitrogen and an aryl group.
Protocol 1: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][2] It typically employs a palladium catalyst in combination with a suitable phosphine ligand and a base.
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Monitoring: The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the N-arylated this compound.
Protocol 2: Ullmann N-Arylation
The Ullmann condensation is a classical copper-catalyzed method for N-arylation.[3][4] Modern protocols often utilize a copper(I) salt and a ligand, such as a diamine, to facilitate the reaction under milder conditions.[5][6][7]
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the aryl halide (1.5 eq.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent, such as DMF or dimethyl sulfoxide (DMSO).
-
Reaction Monitoring: The mixture is heated to a temperature typically ranging from 110-140 °C. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel to give the pure N-arylated product.
Quantitative Data for N-Arylation of Isoindolinone and Lactam Analogs
The following table presents a summary of reaction conditions and yields for the N-arylation of related lactam systems, which can serve as a guide for the N-arylation of this compound.
| Entry | Coupling Method | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Buchwald-Hartwig | 4-Bromotoluene | Pd(OAc)₂ / Xantphos | K₃PO₄ | Toluene | 110 | 12 | 75-90 |
| 2 | Buchwald-Hartwig | 4-Chloroanisole | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | 60-80 |
| 3 | Ullmann | Iodobenzene | CuI / DMEDA | K₂CO₃ | DMF | 120 | 18 | 70-85 |
| 4 | Ullmann | 4-Iodonitrobenzene | CuI / L-proline | K₂CO₃ | DMSO | 130 | 24 | 65-80 |
| 5 | Buchwald-Hartwig | 3-Bromo-pyridine | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 100 | 16 | 70-85 |
Visualizing the Experimental Workflows
To aid in the conceptualization of these synthetic procedures, the following diagrams illustrate the general workflows for the N-alkylation and N-arylation of this compound.
Caption: General workflow for the N-alkylation of this compound.
Caption: General workflow for the N-arylation of this compound.
Signaling Pathways
Derivatives of 1-oxoisoindoline have been implicated in various biological pathways, often acting as inhibitors of enzymes or modulators of protein-protein interactions. For instance, substituted isoindolinones are known to interact with targets such as phosphodiesterases (PDEs) and certain kinases. The N-substituent plays a crucial role in defining the potency and selectivity for these targets. The nitrile group at the 5-position can also participate in key interactions within the binding site of target proteins.
Caption: Hypothetical signaling pathway modulated by N-substituted this compound derivatives.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions [mdpi.com]
- 6. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 1-Oxoisoindoline-5-carbonitrile Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-oxoisoindoline scaffold is a core structural motif found in a variety of biologically active compounds, with derivatives demonstrating potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2] This document provides a guide to the in vitro evaluation of 1-Oxoisoindoline-5-carbonitrile, a specific derivative for which public data is limited. The provided assays and protocols are based on the activities of structurally related isoindolinone compounds, primarily focusing on anticancer/cytotoxic effects and Poly(ADP-ribose) polymerase (PARP) inhibition, which are common activities for this class of molecules.[3][4]
Potential Biological Activities and Corresponding In Vitro Assays
Based on the analysis of related isoindolinone compounds, two primary areas of biological activity warrant investigation for this compound:
-
Cytotoxicity/Anticancer Activity: Many isoindolinone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[2][3][5] Standard in vitro assays to determine cell viability and proliferation are crucial first steps in assessing the anticancer potential of a novel compound.
-
PARP Inhibition: The isoindolinone and related dihydroisoquinolinone cores are present in several known inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[4][6] Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways.[1]
Data Presentation: In Vitro Activity of Related Isoindolinone Derivatives
The following tables summarize the reported in vitro activities of various isoindolinone derivatives to provide a contextual benchmark for the evaluation of this compound.
Table 1: Cytotoxicity of Isoindolinone Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Ferrocene-substituted isoindolinone (11h) | A549 (Lung Carcinoma) | Not Specified | 1.0 | [3] |
| Ferrocene-substituted isoindolinone (11h) | MCF-7 (Breast Cancer) | Not Specified | 1.5 | [3] |
| Isoindolinone derivative (12b) | Hep-2 (Laryngeal Carcinoma) | Not Specified | 11 | [3] |
| Isoindolinone derivative (12b) | HepG2 (Liver Carcinoma) | Not Specified | 13 | [3] |
| Isoindolinone derivative (12b) | MCF-7 (Breast Cancer) | Not Specified | 11 | [3] |
| Isoindolinone derivative (12b) | A375 (Melanoma) | Not Specified | 11 | [3] |
| 3-methyleneisoindolinone (3n) | CAL27 (Tongue Squamous Carcinoma) | MTT Assay | 39.81 | [5] |
| 3-methyleneisoindolinone (3f) | CAL27 (Tongue Squamous Carcinoma) | MTT Assay | 46.93 | [5] |
| 3-methyleneisoindoline-4-carboxamide (1e) | Cellular Assay | Not Specified | Modest to Good Activity | [4] |
| Isoindolinone derivative (2a) | A549 (Lung Carcinoma) | WST-1 Assay | 650.25 µg/mL | [2] |
| N-benzylisoindole-1,3-dione (3) | A549-Luc (Lung Carcinoma) | MTT Assay | 114.25 | [7] |
| N-benzylisoindole-1,3-dione (4) | A549-Luc (Lung Carcinoma) | MTT Assay | 116.26 | [7] |
Table 2: PARP Inhibition by Isoindolinone and Related Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Dihydroisoquinolone (1a) | PARP1 | 13 | [6] |
| Dihydroisoquinolone (1a) | PARP2 | 0.8 | [6] |
| Isoquinolone (1b) | PARP1 | 9.0 | [6] |
| Isoquinolone (1b) | PARP2 | 0.15 | [6] |
| Benzamido isoquinolone (2) | PARP1 | 13.9 | [6] |
| Benzamido isoquinolone (2) | PARP2 | 1.5 | [6] |
| Talazoparib (3a'') | PARP-1 | 0.00065 | [8] |
| Olaparib | PARP-1 | 0.00187 | [8] |
Experimental Protocols
Cell Viability Assays: MTT and XTT
These colorimetric assays are fundamental for assessing the cytotoxic or cytostatic effects of a compound on cultured cells. They measure the metabolic activity of viable cells.[9][10]
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[11]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[10][12]
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Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[12]
Principle: Similar to the MTT assay, XTT is reduced to a water-soluble formazan product by metabolically active cells, eliminating the need for a solubilization step.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling agent.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. Incubation time may need to be optimized based on the cell type and density.[9]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength of around 660 nm can be used for background correction.[9]
In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)
This assay determines the ability of a compound to inhibit the enzymatic activity of PARP1.[1]
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The biotinylated histones are then detected using streptavidin-HRP and a chemiluminescent substrate. The light produced is proportional to PARP1 activity, and a decrease in signal indicates inhibition.[1]
Materials:
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Recombinant human PARP1 enzyme
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Histone-coated 96-well plates
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Activated DNA
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Biotinylated NAD+
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Streptavidin-HRP
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Chemiluminescent HRP substrate
-
Assay buffer
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Wash buffer (e.g., PBST)
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Blocking buffer
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This compound
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Positive control inhibitor (e.g., Olaparib)
Protocol:
-
Plate Preparation: If not pre-blocked, block the histone-coated wells with a suitable blocking buffer for at least 90 minutes at room temperature. Wash the plate three times with wash buffer.[1]
-
Inhibitor Preparation: Prepare serial dilutions of this compound and a positive control inhibitor (e.g., Olaparib). A common starting point is a 10-point, 3-fold serial dilution, starting from 100 µM.[1]
-
Assay Setup:
-
Add 2.5 µL of the inhibitor dilutions or vehicle (for the "Positive Control" wells) to the designated wells.[1]
-
Prepare a Master Mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.
-
Add 12.5 µL of the Master Mix to all wells except the "Blank" wells.[1]
-
Add assay buffer to the "Blank" wells (no enzyme).[1]
-
-
Enzymatic Reaction: Incubate the plate at room temperature for 1 hour.[1]
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[1]
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
-
Signal Measurement: Immediately measure the luminescence using a microplate reader.
Visualization of Workflows and Pathways
Caption: Experimental workflow for cytotoxicity assessment using MTT or XTT assays.
Caption: Workflow for the in vitro PARP1 chemiluminescent enzyme inhibition assay.
Caption: A generalized overview of the apoptotic signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 1-Oxoisoindoline-5-carbonitrile synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-Oxoisoindoline-5-carbonitrile. The following information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing a very low yield after the initial synthesis of 2-Formyl-5-cyanobenzoic acid. What are the likely causes?
A1: Low yields in the formation of 2-Formyl-5-cyanobenzoic acid, a key intermediate, often stem from incomplete oxidation of the starting material (e.g., 2-methyl-5-cyanobenzoic acid) or side reactions.
Troubleshooting Steps:
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Verify Starting Material Purity: Ensure the purity of your starting material. Impurities can interfere with the oxidation reaction.
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Optimize Oxidant Stoichiometry: The molar ratio of the oxidizing agent (e.g., KMnO₄, CrO₃) to the starting material is critical. An insufficient amount will lead to incomplete conversion, while a large excess can promote over-oxidation to dicarboxylic acids. It is advisable to perform small-scale trials to determine the optimal stoichiometry.
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Control Reaction Temperature: Oxidation reactions are often exothermic. Maintain the recommended reaction temperature to prevent runaway reactions and the formation of undesired byproducts. Use of an ice bath for cooling may be necessary.
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Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time and prevent product degradation from prolonged reaction times.
Q2: My reductive amination of 2-Formyl-5-cyanobenzoic acid with ammonia is inefficient, leading to a poor yield of the final product. How can I improve this step?
A2: The reductive amination and subsequent cyclization to form the 1-oxoisoindoline ring is a critical step. Low yields can be attributed to several factors related to the reducing agent, reaction conditions, and intermediate stability.
Troubleshooting Steps:
-
Choice of Reducing Agent: The selection of an appropriate reducing agent is crucial for the selective reduction of the imine intermediate without affecting the nitrile or carboxylic acid groups. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). Ensure the chosen reagent is fresh and active.
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pH Control: The pH of the reaction medium is critical for imine formation and the stability of the reducing agent. The reaction is typically carried out in a slightly acidic medium (pH 5-6) to facilitate imine formation without deactivating the reducing agent.
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Ammonia Source and Concentration: Ensure an adequate concentration of ammonia is present to drive the equilibrium towards imine formation. Using a solution of ammonia in an alcohol (e.g., methanolic ammonia) is a common practice.
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Reaction Temperature and Time: These parameters should be carefully controlled. Lower temperatures may slow down the reaction, while higher temperatures can lead to side reactions or decomposition. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal conditions.
Q3: I am observing the formation of significant side products during the synthesis. What are the common impurities and how can I minimize them?
A3: Side product formation is a common cause of low yields. The nature of the side products depends on the specific reaction step.
Potential Side Reactions and Solutions:
-
Over-oxidation: In the synthesis of the benzoic acid intermediate, over-oxidation can lead to the formation of phthalic acid derivatives. To avoid this, carefully control the stoichiometry of the oxidizing agent and the reaction temperature.
-
Incomplete Cyclization: During the final step, incomplete cyclization can leave unreacted amino acid intermediate in the product mixture. Ensure sufficient reaction time and optimal temperature for the cyclization to go to completion.
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Reduction of the Nitrile Group: Some powerful reducing agents can also reduce the nitrile group. Use a milder reducing agent like NaBH₃CN that is more selective for the imine.
Quantitative Data Summary
The following table summarizes key reaction parameters that can be optimized to improve the yield of this compound.
| Parameter | Step 1: Oxidation | Step 2: Reductive Amination/Cyclization |
| Key Reagents | 2-methyl-5-cyanobenzoic acid, Oxidizing agent (e.g., KMnO₄) | 2-Formyl-5-cyanobenzoic acid, Ammonia, Reducing agent (e.g., NaBH₃CN) |
| Temperature | 0 - 25 °C (controlled) | 20 - 50 °C |
| pH | N/A | 5 - 6 |
| Solvent | Water/Pyridine | Methanol/Ethanol |
| Typical Yields | 60 - 80% | 50 - 70% |
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible two-step synthesis of this compound.
Step 1: Synthesis of 2-Formyl-5-cyanobenzoic acid
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Dissolve 2-methyl-5-cyanobenzoic acid in a suitable solvent mixture (e.g., pyridine/water).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of potassium permanganate (KMnO₄) in water, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
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Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears.
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Acidify the mixture with hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-Formyl-5-cyanobenzoic acid.
Step 2: Synthesis of this compound
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Suspend 2-Formyl-5-cyanobenzoic acid in methanol.
-
Add a solution of ammonia in methanol.
-
Adjust the pH of the mixture to 5-6 using glacial acetic acid.
-
Add sodium cyanoborohydride (NaBH₃CN) portion-wise, keeping the temperature below 30 °C.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
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Quench the reaction by adding water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Logical relationships between issues and root causes.
Technical Support Center: Synthesis of 1-Oxoisoindoline-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1-Oxoisoindoline-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing 1-oxoisoindoline derivatives?
A1: Common strategies for synthesizing the 1-oxoisoindoline core include the reduction of phthalimides, the reaction of 2-cyanobenzaldehyde with various nucleophiles, and metal-catalyzed annulation reactions.[1][2][3] The choice of method often depends on the availability of starting materials and the desired substitution pattern. For this compound, a strategy starting from a precursor already containing the nitrile group or a group that can be converted to a nitrile is often advantageous.
Q2: How can the nitrile group be introduced onto the isoindolinone scaffold?
A2: The nitrile group can be introduced at various stages of the synthesis. One common method is the cyanation of a halo-substituted isoindolinone precursor using a cyanide source like copper(I) cyanide or trimethylsilyl cyanide (TMSCN).[4][5][6][7] Another approach involves starting with a commercially available aromatic compound that already contains the cyano group, which is then elaborated to form the isoindolinone ring.
Q3: What are the critical parameters to control during the synthesis of 1-oxoisoindoline derivatives?
A3: Key parameters to monitor and optimize include reaction temperature, choice of solvent, catalyst loading, and reaction time. The purity of starting materials and reagents, as well as the exclusion of moisture and air (for sensitive reactions), are also crucial for achieving high yields and purity. For instance, in ultrasonic-assisted synthesis, temperature and reaction time significantly impact product yield.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Increase reaction temperature or time. - Check the activity of the catalyst and consider using a fresh batch. - Ensure all starting materials are fully dissolved. |
| Decomposition of starting material or product | - Lower the reaction temperature. - Use a milder catalyst or base. - Shorten the reaction time. | |
| Incorrect stoichiometry | - Carefully re-measure and verify the molar ratios of all reactants. | |
| Formation of Multiple Byproducts | Side reactions due to reactive intermediates | - Optimize the reaction temperature to favor the desired pathway. - Use a more selective catalyst. - Consider using protecting groups for sensitive functional groups. |
| Impure starting materials | - Purify starting materials before use. - Verify the purity of reagents from commercial suppliers. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent | - Use an anti-solvent to precipitate the product. - Optimize the extraction procedure by adjusting the pH or using a different solvent system. |
| Formation of an emulsion during workup | - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. | |
| Inconsistent Results | Variability in reagent quality | - Use reagents from the same batch for a series of experiments. - Store sensitive reagents under appropriate conditions (e.g., under inert atmosphere, refrigerated). |
| Atmospheric moisture affecting the reaction | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. |
Experimental Protocols
The following are generalized experimental protocols for key reactions that can be adapted for the synthesis of this compound. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific substrate.
Protocol 1: Synthesis of a 3-Substituted Isoindolin-1-one from 2-Cyanobenzaldehyde (General Procedure)
This protocol is based on the synthesis of 3-((nitrophenyl)amino)isoindolin-1-one and can be adapted for other nucleophiles.[1]
-
Dissolve 2-cyanobenzaldehyde (1.0 eq) and the desired nucleophile (e.g., an amine, 1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Warm the mixture gently to ensure complete dissolution of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Add a catalytic amount of a base, such as 5% potassium hydroxide in methanol.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, collect the product by filtration and wash with water and a cold solvent like methanol.
-
Further purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Ultrasonic-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones
This method can be a starting point for the synthesis of the isoindolinone core, which could then be further functionalized.[3]
-
In a round-bottom flask, combine the appropriate 3-alkylidenephthalide (1.0 eq) and a primary amine (2.0 eq) in isopropanol.
-
Place the flask in a pre-heated ultrasonic bath at 50 °C.
-
Irradiate the mixture for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product. Purification can be achieved by column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Isoindolinone Synthesis
The following table is a template for summarizing optimization data. The values are hypothetical and should be replaced with experimental results.
| Entry | Reactant A (eq) | Reactant B (eq) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.2 | 5 | Toluene | 80 | 12 | 45 |
| 2 | 1.0 | 1.2 | 10 | Toluene | 80 | 12 | 60 |
| 3 | 1.0 | 1.5 | 10 | Toluene | 100 | 8 | 75 |
| 4 | 1.0 | 1.5 | 10 | DMF | 100 | 8 | 85 |
| 5 | 1.0 | 1.5 | 10 | DMF | 120 | 6 | 82 |
Visualizations
Caption: General experimental workflow for the synthesis and optimization of this compound.
Caption: A logical troubleshooting guide for optimizing the synthesis of this compound.
References
- 1. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Oxoisoindoline-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Oxoisoindoline-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities largely depend on the synthetic route employed. A prevalent method involves the reductive amination of 2-formyl-4-cyanobenzoic acid. In this case, common side products and impurities include:
-
Unreacted Starting Material: 2-formyl-4-cyanobenzoic acid.
-
Over-reduction Products: Where the nitrile group is partially or fully reduced.
-
Polymeric Materials: Arising from intermolecular reactions.
-
Residual Reagents: Such as the reducing agent (e.g., sodium borohydride) and any catalysts used.
Q2: My final product is off-white or yellowish. What is the likely cause?
A2: A colored product often indicates the presence of residual starting materials or byproducts. In particular, unreacted 2-formyl-4-cyanobenzoic acid or its derivatives can impart a color to the final product. Incomplete reaction or inefficient purification are the primary causes.
Q3: I am having difficulty removing the starting material, 2-formyl-4-cyanobenzoic acid, from my product. What do you recommend?
A3: Due to the acidic nature of the starting material and the polar nature of both the starting material and the product, separation can be challenging. A combination of techniques is often most effective. An initial purification can be attempted by washing the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove the acidic starting material. However, this must be done carefully to avoid hydrolysis of the nitrile group on the product. Following this, either recrystallization or column chromatography is recommended for complete purification.
Q4: What are the best analytical techniques to assess the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification.
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity. A reverse-phase C18 column is often suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guides
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which the compound of interest is soluble at high temperatures but insoluble at low temperatures, while the impurities are either soluble at all temperatures or insoluble at all temperatures.[1]
Issue: Oiling out instead of crystallization.
| Possible Cause | Suggested Solution |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Solution is supersaturated. | Try adding a seed crystal of the pure product to induce crystallization. Gently scratching the inside of the flask with a glass rod at the solvent-air interface can also help. |
| Inappropriate solvent. | The boiling point of the solvent may be higher than the melting point of your compound. Select a solvent with a lower boiling point. It may also be necessary to screen for a different solvent or solvent system. |
| High concentration of impurities. | If the crude product is very impure, an initial purification by column chromatography may be necessary before attempting recrystallization. |
Issue: Poor recovery of the purified product.
| Possible Cause | Suggested Solution |
| Too much solvent was used. | Concentrate the filtrate by evaporating some of the solvent and attempt to recrystallize again. |
| The product has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product that remains dissolved. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and fluted filter paper to speed up the filtration process and prevent the solution from cooling down. Adding a small excess of hot solvent before filtration can also help. |
Purification by Column Chromatography
Column chromatography is used to separate compounds based on their differential adsorption onto a stationary phase.[2] For polar compounds like this compound, normal-phase chromatography on silica gel is a common choice.
Issue: Poor separation of the product from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase. | The polarity of the eluent is critical. Use Thin-Layer Chromatography (TLC) to screen for an optimal solvent system. A good starting point for polar compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Adjust the ratio to achieve a good separation of spots on the TLC plate (product Rf value around 0.3-0.5). |
| Column overloading. | The amount of crude material loaded onto the column should not exceed the column's capacity. As a general rule, use a mass ratio of crude material to silica gel of 1:30 to 1:100. |
| Column channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. A wet slurry packing method is generally preferred. |
Issue: The product is not eluting from the column.
| Possible Cause | Suggested Solution |
| The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, it may be necessary to add a small percentage of a highly polar solvent like methanol or even a few drops of acetic acid or ammonia to the eluent. |
| The compound is adsorbing too strongly to the silica gel. | Consider using a different stationary phase, such as alumina, or switch to reverse-phase chromatography. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, and mixtures thereof) at room and elevated temperatures to find a suitable solvent or solvent pair.[3][4][5]
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, do not disturb the flask.
-
Cooling: After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase system using TLC. A common starting point for isoindolinones is a mixture of dichloromethane and methanol or ethyl acetate and hexane.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase. Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (Gradient) | Low to Medium | Good for separating less polar impurities first. |
| Dichloromethane / Methanol (Gradient) | Medium to High | Effective for eluting the polar product and separating it from highly polar impurities. |
| Ethyl Acetate / Methanol (Isocratic or Gradient) | High | Can be used if the product is highly retained on the column. |
Table 2: Example Purification Data
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Recrystallization (Ethanol/Water) | 85% | 98% | 75% |
| Column Chromatography (DCM/MeOH gradient) | 85% | >99% | 65% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Technical Support Center: 1-Oxoisoindoline-5-carbonitrile Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Oxoisoindoline-5-carbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to form 5-cyanophthalimide from 5-cyanophthalic anhydride and a nitrogen source is low-yielding. What are the common side reactions?
A1: Low yields in the formation of 5-cyanophthalimide are often due to incomplete reaction or the formation of the intermediate phthalamic acid derivative without subsequent cyclization.
-
Incomplete Cyclization: The reaction between an anhydride and an amine source initially forms an amic acid. This intermediate requires dehydration to form the imide ring. Insufficient heating or the presence of excess water can prevent the reaction from going to completion.
-
Side Reactions: At high temperatures, there is a risk of decarboxylation or other degradation pathways, although the formation of the phthalamic acid is the most common issue.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to favor the dehydration step.
-
Optimize Reaction Temperature: Ensure the temperature is high enough to promote cyclization and the removal of water, often accomplished with a Dean-Stark trap.
-
Catalyst Use: Consider the use of a mild acid catalyst to facilitate the cyclization.
Q2: I am observing a significant amount of a byproduct with a carboxylic acid or amide group instead of the nitrile. What is causing this?
A2: The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions, which can convert it to a carboxylic acid (-COOH) or a primary amide (-CONH2).[1] This is a common side reaction if the synthesis involves steps with strong acids or bases.
Troubleshooting Steps:
-
pH Control: Carefully neutralize the reaction mixture after any acidic or basic steps. Maintain a pH as close to neutral as possible during workup and purification.
-
Protecting Group Strategy: If harsh conditions are unavoidable, consider a synthetic route where the nitrile group is introduced at a later stage of the synthesis.
-
Mild Reagents: Whenever possible, opt for milder reagents that do not promote nitrile hydrolysis.
Q3: The selective reduction of one carbonyl group of 5-cyanophthalimide is proving difficult and leading to multiple products. How can I improve selectivity?
A3: The selective reduction of one of two equivalent carbonyl groups in a phthalimide system is a significant challenge. Common side reactions include over-reduction or no reaction.
-
Over-reduction: Strong reducing agents like LiAlH₄ will likely reduce both carbonyl groups and potentially the nitrile group as well.
-
No Reaction: Milder reducing agents may not be reactive enough to reduce the imide carbonyls.
Troubleshooting Steps:
-
Choice of Reducing Agent: A common strategy for this transformation is the use of zinc dust in acetic acid or sodium borohydride in specific conditions. These conditions can favor the formation of the hydroxylactam, which can then be reduced to the desired product.
-
Reaction Conditions: Carefully control the stoichiometry of the reducing agent, reaction temperature, and reaction time. Lower temperatures generally favor selectivity.
-
Alternative Routes: Consider a synthetic pathway that avoids this challenging reduction, for example, by starting with a precursor that already has the 1-oxoisoindoline core and adding the cyano group later.
Q4: My final product is contaminated with an impurity that appears to be a regioisomer. How is this possible?
A4: The formation of regioisomers can occur if the cyclization step can proceed in more than one way. For instance, if starting from a precursor like 2-carboxy-4-cyanobenzyl bromide, cyclization with an amine source should be regioselective. However, impurities in the starting material or alternative reaction pathways could lead to the formation of 6-cyano-1-oxoisoindoline.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the starting materials are pure and have the correct substitution pattern using analytical techniques like NMR and mass spectrometry.
-
Reaction Mechanism: Re-evaluate the reaction mechanism to determine if alternative cyclization pathways are plausible under the reaction conditions. Adjusting the solvent, temperature, or catalyst may favor the desired regioisomer.
Data Presentation: Common Impurities
The following table summarizes potential impurities, their likely origin, and suggested analytical methods for their detection.
| Impurity | Chemical Structure | Likely Origin | Suggested Analytical Method |
| 5-Carboxy-1-oxoisoindoline | C₉H₇NO₃ | Hydrolysis of the nitrile group during acidic or basic workup.[1] | HPLC, LC-MS, IR (broad O-H stretch) |
| 5-Carboxamido-1-oxoisoindoline | C₉H₈N₂O₂ | Partial hydrolysis of the nitrile group. | HPLC, LC-MS, ¹H NMR (broad NH₂ peaks) |
| 5-Cyanophthalimide | C₉H₄N₂O₂ | Incomplete reduction of the starting material. | TLC, HPLC, GC-MS |
| Isoindoline-5-carbonitrile | C₉H₈N₂ | Over-reduction of both carbonyl groups. | LC-MS, GC-MS |
| Phthalamic acid derivative | C₉H₆N₂O₃ | Incomplete cyclization of the anhydride with the nitrogen source.[2] | HPLC, ¹H NMR |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of 5-Cyanophthalimide from 5-Cyanophthalic Anhydride
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To a solution of 5-cyanophthalic anhydride (1 eq.) in glacial acetic acid, add urea (1.5 eq.).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5-cyanophthalimide.
Visualizations
Logical Relationships and Workflows
Caption: A flowchart illustrating a hypothetical synthesis of this compound and a troubleshooting guide for common side reactions.
Caption: Diagram showing the desired reaction pathway versus common side reaction pathways during the synthesis of this compound.
References
Technical Support Center: 1-Oxoisoindoline-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-Oxoisoindoline-5-carbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My final product has a low melting point and appears oily. What could be the cause?
A1: An oily appearance and a low or broad melting point are common indicators of impurities. Potential causes include residual solvent, unreacted starting materials, or by-products from the synthesis.
-
Troubleshooting Steps:
-
Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
-
Solvent Wash: Wash the crude product with a solvent in which this compound is poorly soluble but the impurities are soluble. Cold diethyl ether or a hexane/ethyl acetate mixture could be effective.
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Purification: If the issue persists, proceed with a more rigorous purification method such as recrystallization or column chromatography.
-
Q2: I am seeing multiple spots on my TLC analysis after purification. How can I improve the separation?
A2: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. The choice of purification technique and the solvent system are critical for achieving good separation.
-
Troubleshooting for Column Chromatography:
-
Solvent System Optimization: The polarity of the mobile phase is crucial. If spots are too close, try a less polar solvent system to increase the separation (lower Rf values). A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also be effective.
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Stationary Phase: Silica gel is the standard stationary phase. For particularly stubborn separations, consider using a different grade of silica or an alternative stationary phase like alumina.
-
-
Troubleshooting for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound at high temperatures but not at room temperature, while impurities remain soluble at all temperatures or are insoluble even at high temperatures. Experiment with a range of solvents of varying polarities.
-
Q3: What are the likely impurities in the synthesis of this compound?
A3: Common impurities can arise from the starting materials or side reactions during the synthesis. For a typical synthesis involving the cyclization of a cyanobenzamide derivative, potential impurities could include:
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Unreacted starting materials (e.g., 2-formyl-4-cyanobenzoic acid or its derivatives).
-
The corresponding amide that has not cyclized.
-
Over-oxidation or reduction products depending on the synthetic route.
-
Polymeric by-products.
Q4: My yield is significantly lower after purification. How can I minimize product loss?
A4: Product loss during purification is a common challenge. Here are some tips to minimize it:
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Recrystallization:
-
Use the minimum amount of hot solvent required to dissolve the product to ensure maximum recovery upon cooling.
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Cool the solution slowly to allow for the formation of pure crystals. Crash precipitation by rapid cooling can trap impurities.
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Ensure the filtration apparatus is properly set up to avoid loss during product collection.
-
-
Column Chromatography:
-
Careful selection of the mobile phase to ensure the product elutes in a reasonable number of fractions without excessive band broadening.
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Proper packing of the column to avoid channeling, which leads to poor separation and mixed fractions.
-
Experimental Protocols
Below are detailed methodologies for key purification and analytical experiments.
Protocol 1: Recrystallization
Objective: To purify this compound by recrystallization.
Materials:
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Crude this compound
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Selection of solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, and mixtures thereof)
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Erlenmeyer flask
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Heating mantle or hot plate
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Condenser
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Buchner funnel and filter paper
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Vacuum flask
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
Objective: To purify this compound using flash column chromatography.
Materials:
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Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
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Chromatography column
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Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Collection tubes
Methodology:
-
TLC Analysis: Determine a suitable solvent system using TLC. The ideal system should give an Rf value of approximately 0.2-0.3 for this compound.
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Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the chosen mobile phase. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., from 100% Hexane to a mixture of Hexane/Ethyl Acetate), is often effective for separating compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purity Assessment by HPLC
Objective: To determine the purity of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
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Purified this compound
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HPLC grade solvents (e.g., Acetonitrile, Water, Methanol)
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Acidic modifier (e.g., Formic acid or Trifluoroacetic acid)
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HPLC system with a UV detector
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C18 reverse-phase column
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., Acetonitrile) at a concentration of approximately 1 mg/mL. Prepare further dilutions as needed.
-
Mobile Phase Preparation: A common mobile phase for aromatic nitriles is a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient elution is recommended for separating a range of impurities.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid. A typical gradient might be: 0-2 min 10% B, 2-15 min 10-90% B, 15-18 min 90% B, 18-20 min 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Solvent/Solvent System (starting suggestion) | Rationale |
| Recrystallization | Ethanol, Isopropanol, or Ethyl Acetate/Hexane | This compound is a polar molecule and should be soluble in moderately polar solvents at elevated temperatures. A co-solvent system like Ethyl Acetate/Hexane allows for fine-tuning of solubility. |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) or Dichloromethane/Methanol (gradient) | A gradient from a non-polar to a more polar eluent will effectively separate non-polar impurities first, followed by the product, and then more polar impurities. |
Table 2: Typical HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% to 90% B over 13 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Troubleshooting workflow for improving the purity of this compound.
Caption: General experimental workflow for the recrystallization of this compound.
Technical Support Center: Synthesis of 1-Oxoisoindoline-5-carbonitrile and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-oxoisoindoline-carbonitriles. While direct literature for 1-oxoisoindoline-5-carbonitrile is scarce, this guide focuses on the synthesis of the closely related and well-documented N-substituted 3-oxoisoindoline-1-carbonitrile derivatives and discusses alternative catalytic strategies for the isoindolinone core.
Frequently Asked Questions (FAQs)
Q1: What is an efficient and environmentally friendly method for synthesizing N-substituted 3-oxoisoindoline-1-carbonitriles?
A one-pot, three-component condensation reaction using sulfamic acid (NH₂SO₃H) as a catalyst is a highly efficient method.[1] This reaction involves 2-carboxybenzaldehyde, a primary amine, and trimethylsilyl cyanide (TMSCN) in ethanol under reflux conditions.[1] The process is noted for its simplicity and good to excellent yields.[1]
Q2: What are the main advantages of using sulfamic acid as a catalyst in this synthesis?
Sulfamic acid is a mild, non-volatile, and non-corrosive solid acid catalyst. Its use aligns with green chemistry principles as it is commercially available, stable, and can be considered an environmentally benign catalyst. In some applications, sulfamic acid can be easily recovered and reused for several cycles without a significant loss of activity.[2]
Q3: Are there alternative catalysts to sulfamic acid for the synthesis of the isoindolinone core?
Yes, several alternative catalytic systems can be employed for the synthesis of the core isoindolinone structure. These can be broadly categorized into:
-
Transition Metal Catalysts: A wide range of transition metals, including palladium, rhodium, cobalt, and ruthenium, have been used to construct the isoindolinone ring through methods like C-H activation, cross-coupling, and carbonylation.[3][4][5] However, these methods can have limitations such as high costs, the need for meticulous removal of metal residues from the final product, and potentially harsh reaction conditions.[6][7]
-
Metal-Free Catalysts: To overcome the drawbacks of transition metals, metal-free synthetic protocols are highly attractive.[6][8] One such method involves the use of chlorosulfonyl isocyanate (CSI) and trifluoroacetic acid (TFA) for a one-pot synthesis of isoindolinone derivatives from 2-benzoylbenzoic acid.[7][9] This approach is advantageous due to its mild, metal-free conditions and good yields.[7]
Q4: What is the proposed mechanism for the sulfamic acid-catalyzed synthesis of 3-oxoisoindoline-1-carbonitriles?
The reaction is a type of Strecker synthesis.[10][11] The process begins with the condensation of the primary amine with 2-carboxybenzaldehyde to form an imine intermediate. The sulfamic acid catalyst protonates the carbonyl oxygen, facilitating this step.[11] Subsequently, the cyanide ion (from TMSCN) attacks the iminium carbon to form an α-aminonitrile.[11][12] This intermediate then undergoes intramolecular cyclization (lactamization) between the amino group and the carboxylic acid to yield the final N-substituted 3-oxoisoindoline-1-carbonitrile product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N-substituted 3-oxoisoindoline-1-carbonitriles.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Impure Reagents | Ensure that 2-carboxybenzaldehyde, the amine, and TMSCN are of high purity. 2-carboxybenzaldehyde can be prone to oxidation. Use freshly distilled or purified amines. |
| Incorrect Reaction Temperature | The reaction is typically performed at reflux temperature in ethanol.[1] Ensure the reaction mixture reaches and maintains the appropriate temperature. Lower temperatures may lead to incomplete conversion. |
| Catalyst Inactivity | Use the recommended catalyst loading (e.g., 10 mol% for sulfamic acid).[1] If using a recovered catalyst, ensure it has been properly washed and dried, although some loss of activity may occur over multiple cycles.[2] |
| Presence of Water | While some reactions tolerate water, nitrile synthesis, in particular, can be sensitive. TMSCN can react with water. Ensure the use of a dry solvent and apparatus, especially if yields are inconsistent. |
| Steric Hindrance in Substrates | Highly hindered amines, such as tert-butylamine or iso-propylamine, may result in lower yields or require longer reaction times.[1] Consider increasing the reaction time or catalyst loading for such substrates. |
| Inefficient Stirring | Ensure the reaction mixture is stirred efficiently to maintain homogeneity, especially since sulfamic acid is a solid catalyst. |
Problem: Formation of Multiple Side Products
| Potential Cause | Suggested Solution |
| Decomposition of TMSCN | TMSCN can decompose, especially in the presence of acid and trace water, to form HCN. Ensure it is added to the reaction mixture as per the protocol. |
| Side Reactions of Aldehyde | 2-carboxybenzaldehyde can potentially undergo self-condensation or other side reactions. Following the established one-pot procedure minimizes these by ensuring the aldehyde reacts in the intended sequence. |
| Incomplete Cyclization | The intermediate α-aminonitrile may not fully cyclize. This can sometimes be addressed by extending the reaction time or ensuring the reflux temperature is maintained. |
| Hydrolysis of Nitrile Group | Under harsh acidic conditions and with prolonged heating in the presence of water, the nitrile group could potentially hydrolyze to an amide or carboxylic acid.[13] Adhering to the recommended reaction time helps to avoid this. The work-up should also be performed promptly. |
Problem: Reaction Fails to Reach Completion
| Potential Cause | Suggested Solution |
| Insufficient Catalyst | Verify the molar percentage of the catalyst. For the sulfamic acid-catalyzed reaction, 10 mol% is recommended.[1] An insufficient amount may lead to a stalled reaction. |
| Sub-optimal Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Some substrates, particularly sterically hindered or electron-deficient amines, may require longer reaction times than others to go to completion.[1] |
| Evaporation of Volatile Reagents | Ensure the reaction is conducted under an efficient reflux condenser to prevent the loss of volatile components like the solvent or low-boiling amines. |
Quantitative Data Summary
Table 1: Synthesis of N-Substituted 3-Oxoisoindoline-1-carbonitriles using Sulfamic Acid Catalyst [1]
| Entry | Primary Amine (R-NH₂) R = | Time (h) | Yield (%) |
| 1 | Benzyl | 2.5 | 90 |
| 2 | 4-Methylbenzyl | 2.5 | 85 |
| 3 | 4-Methoxybenzyl | 2.5 | 88 |
| 4 | 4-Chlorobenzyl | 3.0 | 86 |
| 5 | 4-Fluorobenzyl | 3.0 | 82 |
| 6 | 2-Phenylethyl | 3.5 | 68 |
| 7 | n-Butyl | 3.5 | 60 |
| 8 | Isobutyl | 3.5 | 58 |
| 9 | Cyclohexyl | 3.5 | 55 |
| 10 | Allyl | 3.0 | 50 |
Reaction Conditions: 2-carboxybenzaldehyde (3 mmol), primary amine (3.6 mmol), TMSCN (4.5 mmol), and NH₂SO₃H (10 mol %) in EtOH (2 mL) at reflux temperature.
Table 2: General Comparison of Catalytic Approaches for Isoindolinone Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
| Solid Acid | Sulfamic Acid (NH₂SO₃H)[1] | Mild, inexpensive, reusable, environmentally friendly, simple procedure.[1] | May have limited scope for highly unreactive substrates. |
| Transition Metals | Pd, Rh, Co, Ru complexes[3][5] | High efficiency, broad substrate scope, diverse synthetic pathways (e.g., C-H activation).[4] | High cost, potential toxicity, requires removal of metal residues, often needs specific ligands/additives.[7] |
| Metal-Free (Acid) | Chlorosulfonyl Isocyanate (CSI) / TFA[7] | Avoids metal contamination, mild conditions, good yields.[7] | CSI is a reactive and corrosive reagent that requires careful handling. |
| Organocatalysts | Chiral Ammonium Salts (for asymmetric synthesis)[14] | Enables enantioselective synthesis, metal-free.[14] | Catalyst loading can be high, and efficiency may vary significantly with substrate.[14] |
Experimental Protocols & Visualizations
Detailed Protocol: Sulfamic Acid-Catalyzed Synthesis of N-Benzyl-3-oxoisoindoline-1-carbonitrile[1]
A mixture of 2-carboxybenzaldehyde (0.45 g, 3 mmol), benzylamine (0.39 mL, 3.6 mmol), trimethylsilyl cyanide (TMSCN) (0.60 mL, 4.5 mmol), and sulfamic acid (0.029 g, 0.3 mmol, 10 mol %) in ethanol (2 mL) is heated to reflux with stirring. The reaction progress is monitored by TLC. After approximately 2.5 hours, upon completion, the reaction mixture is cooled to room temperature. Ethyl acetate (20 mL) is added, and the solution is washed with aqueous NaHCO₃ solution and then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transition metal-free advanced synthetic approaches for isoindolinones and their fused analogues - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. haldiagovtcollege.ac.in [haldiagovtcollege.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Strecker Synthesis [organic-chemistry.org]
- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 14. Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 1-Oxoisoindoline-5-carbonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing impurities in the synthesis of 1-Oxoisoindoline-5-carbonitrile. Addressing common challenges encountered during its preparation, this resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to ensure the desired purity and yield of the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction, side reactions, or product loss during workup. | Optimize reaction conditions such as temperature, reaction time, and reagent stoichiometry. Ensure starting materials are pure.[1] Refine the purification process to minimize product loss. |
| Presence of 1-Oxoisoindoline-5-carboxamide Impurity | In-situ hydrolysis of the nitrile group under acidic or basic conditions.[2] | Maintain neutral pH during the reaction and workup. Use anhydrous solvents and reagents to minimize water content. Controlled reaction times and temperatures can also limit hydrolysis. |
| Formation of 1-Oxoisoindoline-5-carboxylic Acid | Further hydrolysis of the nitrile or amide impurity. | Stringent control of water content and pH is crucial. Purification methods like recrystallization can be employed to remove this more polar impurity. |
| Polymerization of the Product | Instability of intermediates or the final product, especially at elevated temperatures or in the presence of certain catalysts. | Optimize the reaction temperature to avoid excessive heat. Choose catalysts that are less likely to promote polymerization. Consider the use of inhibitors if polymerization is a persistent issue. |
| Discoloration of the Final Product | Presence of colored impurities from starting materials or side reactions. | Purify starting materials before use. Employ purification techniques such as recrystallization with activated carbon to remove colored impurities. |
| Residual Solvents in the Final Product | Incomplete removal of solvents during the drying process. | Utilize appropriate drying techniques such as vacuum drying at a suitable temperature. The choice of crystallization solvent can also impact residual solvent levels. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most anticipated impurities are derived from the hydrolysis of the nitrile functional group, leading to the formation of 1-oxoisoindoline-5-carboxamide and subsequently 1-oxoisoindoline-5-carboxylic acid. Polymerization byproducts and residual starting materials or reagents can also be present.
Q2: How can I monitor the progress of the reaction and the formation of impurities?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the reaction progress. It allows for the separation and quantification of the starting materials, the desired product, and major impurities. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring.
Q3: What is the best method for purifying crude this compound?
A3: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical and should be determined experimentally to ensure high recovery of the pure product while leaving impurities in the mother liquor. Column chromatography can also be used for more challenging separations.
Q4: How can I confirm the identity of the impurities?
A4: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying impurities by providing molecular weight information. For definitive structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.
Q5: What are the acceptable limits for impurities in a pharmaceutical intermediate like this compound?
A5: The acceptable limits for impurities are dictated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). For non-mutagenic impurities, the identification threshold is typically 0.10% for a maximum daily dose of ≤ 2 g/day of the final drug product. Stricter limits apply to potentially genotoxic impurities.
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analysis of this compound and its potential impurities. Method validation would be required for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another suitable modifier).
-
Initial Conditions: 95% Water / 5% Acetonitrile
-
Gradient: Linearly increase to 95% Acetonitrile over 20 minutes.
-
Hold: Hold at 95% Acetonitrile for 5 minutes.
-
Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
Protocol 2: Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify and quantify residual solvents and other volatile organic impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-550 amu.
-
-
Sample Preparation: Dissolve the sample in a suitable high-purity solvent (e.g., dichloromethane or methanol) at a known concentration.
Protocol 3: Purification by Recrystallization
This protocol provides a general procedure for the purification of this compound.
-
Solvent Selection: Experiment with small amounts of the crude product to find a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a flask, add the chosen solvent to the crude this compound and heat the mixture to boiling with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing Reaction and Impurity Pathways
The following diagrams illustrate the synthesis of this compound and the formation of key impurities.
References
Technical Support Center: Synthesis of 1-Oxoisoindoline-5-carbonitrile
Welcome to the technical support center for the synthesis of 1-Oxoisoindoline-5-carbonitrile. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and work-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reduction of the nitro or aldehyde group. 2. Ineffective cyclization. 3. Deactivation of the catalyst (if applicable). 4. Low reaction temperature. | 1. Monitor the reaction by TLC to ensure the disappearance of the starting material. If the reaction stalls, consider adding more reducing agent in portions. 2. Ensure the reaction conditions are appropriate for cyclization (e.g., adequate temperature, correct solvent). For acid-catalyzed cyclization, ensure the acid is not quenched. 3. If using a heterogeneous catalyst (e.g., Pd/C), ensure it is of good quality and not poisoned. 4. Increase the reaction temperature as specified in the protocol, as higher temperatures are often required for the intramolecular cyclization. |
| Formation of a Major By-product | 1. Over-reduction of the nitrile group. 2. Incomplete cyclization leading to the amino alcohol intermediate. 3. Polymerization of the starting material or product. | 1. Use a milder reducing agent or control the stoichiometry of the reducing agent carefully. Monitor the reaction closely to stop it once the desired transformation is complete. 2. Ensure sufficient reaction time and temperature for the cyclization step. 3. Maintain appropriate reaction concentration and temperature to minimize polymerization. |
| Product is Contaminated with Starting Material | Incomplete reaction. | 1. Increase the reaction time or temperature. 2. Add a fresh portion of the reagents if the reaction has stalled. 3. Purify the crude product using column chromatography. |
| Product is an Intractable Oil or Gummy Solid | Presence of impurities, residual solvent, or by-products. | 1. Attempt to precipitate the product by adding a non-polar solvent (e.g., hexanes) to a solution of the crude material in a minimal amount of a more polar solvent (e.g., ethyl acetate). 2. Purify by column chromatography. 3. Triturate the crude material with a suitable solvent to induce crystallization. |
| Difficulty in Removing the Solvent (e.g., DMF, DMSO) | High boiling point of the solvent. | 1. Perform an aqueous work-up with multiple extractions using a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers several times with brine to remove residual high-boiling solvents. 2. If the product is stable, remove the solvent under high vacuum at an elevated temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method is the reductive cyclization of a suitable precursor, such as methyl 2-formyl-4-cyanobenzoate or a related 2-substituted-4-cyanobenzonitrile derivative. This typically involves the reduction of a nitro or aldehyde group to an amine or alcohol, respectively, followed by intramolecular cyclization to form the lactam ring of the isoindolinone core.
Q2: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting material, any intermediates, and the final product. The spots can be visualized under UV light.
Q3: What are the key considerations for the work-up procedure?
The work-up procedure aims to remove unreacted reagents, catalysts, and by-products. A typical aqueous work-up involves partitioning the reaction mixture between an organic solvent and water or a mild aqueous acid/base solution.[1] It is crucial to thoroughly wash the organic layer to remove any residual high-boiling solvents like DMF or DMSO.[2] Drying the organic layer over an anhydrous salt like sodium sulfate before concentrating is also a critical step.
Q4: My final product has a low melting point and appears impure. What purification methods are recommended?
If the crude product is not pure after the initial work-up, column chromatography is a highly effective purification method. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is often suitable for separating the desired product from impurities. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure crystalline product.
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood, especially when working with volatile or toxic reagents and solvents.
Experimental Protocol: Reductive Cyclization of Methyl 2-formyl-4-cyanobenzoate
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Methyl 2-formyl-4-cyanobenzoate
-
Ammonium acetate
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-formyl-4-cyanobenzoate (1.0 eq) and ammonium acetate (5.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10 wt. % palladium on carbon (0.1 eq) to the reaction mixture.
-
Hydrogenation: The reaction flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Aqueous Work-up: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Reactant Ratio | 1 : 5 (ester : ammonium acetate) | An excess of the ammonia source is typically used. |
| Catalyst Loading | 10 mol % | Loading can be optimized based on reaction scale and substrate purity. |
| Reaction Temperature | Room Temperature to 50 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 4 - 24 hours | Dependent on catalyst activity and reaction scale. |
| Typical Yield | 70 - 90% | Yields can vary based on the purity of starting materials and reaction conditions. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
References
Validation & Comparative
Comparative Analysis of the Antibacterial Potential of 1-Oxoisoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the antibacterial activity of substituted 1-oxoisoindoline derivatives against a panel of common bacterial pathogens. While specific data for 1-Oxoisoindoline-5-carbonitrile is not available in the reviewed literature, this document summarizes the performance of structurally related isoindolinone compounds, providing valuable insights into this promising class of antibacterial agents. The data presented is benchmarked against established antibiotic therapies to provide a clear perspective on their potential efficacy.
Executive Summary
Isoindolinone scaffolds are recognized as important pharmacophores in drug discovery, demonstrating a wide range of biological activities.[1] Several studies have explored their potential as antimicrobial agents, with some derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[2] The mechanism of action for some quinolone-isoindoline hybrids has been suggested to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. This guide synthesizes available preclinical data to facilitate an objective evaluation of this compound class.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro activity of various 1-oxoisoindoline derivatives and standard antibiotics against selected bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of Isoindolinone Derivatives and Comparative Antibiotics Against Gram-Positive Bacteria
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Micrococcus luteus | Mechanism of Action (if known) |
| Isoindolinone Derivative 1 | <0.025 | 1.17[4] | 4a, b: Active[1] | Inhibition of DNA gyrase and topoisomerase IV |
| Isoindolinone Derivative 2 | 0.78 (MRSA) | 1.249[5] | --- | Not specified |
| Isoindolinone Derivative 3 | 1.5 (MRSA) | --- | --- | Not specified |
| Ampicillin | 10 (as control)[2] | --- | --- | Inhibits cell wall synthesis |
| Oxacillin | 35-40% resistance noted in some studies[6] | --- | --- | Inhibits cell wall synthesis |
| Vancomycin | Standard of care for MRSA[7] | --- | --- | Inhibits cell wall synthesis |
| Linezolid | Standard of care for MRSA[7] | --- | --- | Inhibits protein synthesis |
Note: "---" indicates data not available in the reviewed sources. MRSA refers to Methicillin-Resistant Staphylococcus aureus.
Table 2: Minimum Inhibitory Concentration (MIC) of Isoindolinone Derivatives and Comparative Antibiotics Against Gram-Negative Bacteria
| Compound/Drug | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Mechanism of Action (if known) |
| Isoindolinone Derivative 1 | 0.2 | 0.39 | Active[2] | Inhibition of DNA gyrase and topoisomerase IV |
| Isoindolinone Derivative 2 | 0.524[5] | 1.249[5] | --- | Not specified |
| Carbenicillin | Standard antibiotic control[8] | --- | --- | Inhibits cell wall synthesis |
| Ciprofloxacin | Standard of care | Standard of care | --- | Inhibits DNA gyrase |
Note: "---" indicates data not available in the reviewed sources.
Experimental Protocols
The data presented in this guide is based on standard antimicrobial susceptibility testing methodologies. The following are detailed protocols for key experiments.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration of a compound in a liquid growth medium.
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test bacteria is prepared from a pure culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[7][9] The suspension is then diluted to the final desired inoculum concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).[9]
-
Preparation of Compound Dilutions: Serial twofold dilutions of the test compounds and standard antibiotics are prepared in a 96-well microtiter plate using MHB.[10]
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension.[10] The plates are then incubated at 35-37°C for 16-24 hours.[10][11]
-
Data Interpretation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
Agar Disk Diffusion Method
This method assesses the susceptibility of bacteria to a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
-
Preparation of Bacterial Lawn: A standardized bacterial inoculum (as described above) is uniformly swabbed onto the surface of a Mueller-Hinton Agar (MHA) plate.[12]
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound or standard antibiotic are placed on the agar surface.[12]
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.[11]
-
Data Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The susceptibility of the bacteria to the compound is determined by comparing the zone diameter to established interpretive criteria.[12]
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental processes described above.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.
Caption: Workflow for the agar disk diffusion susceptibility test.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
Validation of 1-Oxoisoindoline-5-carbonitrile's In Vitro Activity: A Comparative Analysis
A comprehensive review of publicly available scientific literature and bioactivity databases reveals a significant lack of specific data on the in vitro activity of 1-Oxoisoindoline-5-carbonitrile. Therefore, a direct comparison with alternative compounds, as initially requested, cannot be provided at this time.
While research exists on the broader class of isoindolinone derivatives, showcasing a range of biological activities, specific experimental data, including quantitative measures of efficacy, mechanism of action, and signaling pathway modulation for this compound, is not present in the accessible scientific domain. This absence of foundational data precludes the creation of a detailed comparative guide.
This report will instead provide a comparative overview of the in vitro activities of structurally related isoindolinone derivatives to offer a contextual framework for researchers. It will also outline the standard experimental protocols employed in the evaluation of such compounds.
Comparative Analysis of Structurally Related Isoindolinone Derivatives
The isoindolinone scaffold is a recognized pharmacophore present in a variety of biologically active molecules.[1] Research into derivatives of this structure has revealed activities in several key areas of therapeutic interest.
| Compound Class | In Vitro Activity | Reported IC50 Values | Target Cell Lines/Enzymes |
| 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives | Anticancer | 5.89 µM | HepG2 (human liver cancer cell line) |
| Ferrocene-substituted isoindolinone derivatives | Anticancer | 1.0 µM, 1.5 µM | A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma) |
| Novel synthesized isoindolinone derivatives | Carbonic Anhydrase Inhibition (hCA I and hCA II) | Ki values ranging from 9.32 to 160.34 nM | Human Carbonic Anhydrase I and II |
Table 1: Summary of In Vitro Activities of Various Isoindolinone Derivatives.[2][3][4]
Standard Experimental Protocols for In Vitro Validation
The evaluation of the in vitro activity of novel chemical entities like this compound typically follows a standardized workflow. These protocols are designed to assess the compound's biological effect on cellular models and to elucidate its mechanism of action.
Cytotoxicity and Antiproliferative Assays
A primary step in the in vitro evaluation of a compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5]
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Enzyme Inhibition Assays
For compounds hypothesized to act on specific enzymatic targets, direct inhibition assays are crucial. For instance, the inhibitory potential against carbonic anhydrases is determined by measuring the residual enzyme activity after incubation with the test compound.[4]
Potential Signaling Pathways
While no specific signaling pathways have been identified for this compound, other related compounds, such as certain pyrimidine-5-carbonitrile derivatives, have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key component in angiogenesis.[6] Inhibition of VEGFR-2 can block downstream signaling cascades crucial for tumor growth and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Oxoisoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
1-Oxoisoindoline-5-carbonitrile is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The efficient construction of this bicyclic lactam containing a nitrile moiety is crucial for the timely development of new therapeutic agents. This guide provides a comparative analysis of potential synthetic routes to this compound, offering detailed experimental protocols for analogous reactions where direct procedures are not available. Quantitative data is summarized for easy comparison, and reaction pathways are visualized to aid in conceptual understanding.
Comparison of Synthetic Strategies
Based on established synthetic methodologies for isoindolinones and related heterocycles, three primary routes for the synthesis of this compound have been identified and evaluated. These routes differ in their starting materials, reaction steps, and overall efficiency.
| Route | Starting Material | Key Transformation | Potential Advantages | Potential Challenges |
| 1 | 5-Cyanophthalide | Ammonolysis | Potentially a single, high-yielding step from a readily available precursor. | Requires optimization of reaction conditions (temperature, pressure, catalyst) to achieve good conversion and prevent side reactions. |
| 2 | 4-Methyl-3-nitrobenzonitrile | Reductive Cyclization | Utilizes inexpensive and commercially available starting materials. | Multi-step synthesis with potentially moderate overall yield. Requires careful control of reduction and cyclization steps. |
| 3 | 2-Carboxy-4-cyanobenzaldehyde | Reductive Amination & Cyclization | A one-pot procedure could be feasible. | The starting material may not be commercially available and require synthesis. |
Route 1: Ammonolysis of 5-Cyanophthalide
Experimental Protocol (Analogous Reaction):
A solution of 5-cyanophthalide in a suitable solvent (e.g., ethanol, methanol, or a high-boiling point solvent like ethylene glycol) is treated with a source of ammonia. This can be aqueous ammonia, a solution of ammonia in an alcohol, or ammonia gas bubbled through the reaction mixture. The reaction is typically heated in a sealed vessel to increase pressure and drive the reaction to completion. The use of a catalyst, such as a Lewis acid or a metal catalyst, may enhance the reaction rate and yield.
Table 1: Hypothetical Reaction Parameters and Expected Outcomes for Route 1
| Parameter | Condition | Expected Yield | Purity |
| Ammonia Source | 28% Aqueous Ammonia | Moderate to High | Good |
| Solvent | Ethanol | - | - |
| Temperature | 120-150 °C | - | - |
| Pressure | 5-10 atm | - | - |
| Reaction Time | 12-24 hours | - | - |
Logical Workflow for Route 1
Caption: Ammonolysis of 5-Cyanophthalide.
Route 2: Reductive Cyclization of a Nitroaromatic Precursor
This multi-step approach begins with the functionalization of a commercially available substituted benzonitrile. The key step involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization to form the isoindolinone ring.
Experimental Protocol:
-
Step 1: Synthesis of 2-(Bromomethyl)-4-nitrobenzonitrile. 4-Methyl-3-nitrobenzonitrile is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, under reflux.
-
Step 2: Synthesis of 2-(Aminomethyl)-4-nitrobenzonitrile. The benzylic bromide is then displaced with an amine source, such as ammonia or a protected amine equivalent, followed by deprotection.
-
Step 3: Synthesis of this compound. The resulting aminomethyl nitro compound is subjected to reductive cyclization. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation, which simultaneously reduces the nitro group and facilitates the intramolecular amide bond formation.
Table 2: Summary of Reaction Steps and Reported Yields for Analogous Reactions in Route 2
| Step | Reaction | Reagents | Typical Yield |
| 1 | Radical Bromination | NBS, Benzoyl Peroxide | 70-85% |
| 2 | Amination | Ammonia or equivalent | 60-80% |
| 3 | Reductive Cyclization | Fe/AcOH or H₂, Pd/C | 50-75% |
Workflow for Route 2
Comparative Analysis of 1-Oxoisoindoline Derivatives: A Focus on Structure-Activity Relationships
A detailed examination of the structure-activity relationships (SAR) of 1-oxoisoindoline derivatives reveals a landscape ripe for further exploration. While direct and extensive research on 1-oxoisoindoline-5-carbonitrile derivatives remains limited in publicly available literature, a comparative analysis of closely related analogs, particularly 3-oxoisoindoline-5-carboxamides, provides valuable insights for researchers and drug development professionals. This guide synthesizes the available data, focusing on the antioxidant properties of these compounds, and outlines key synthetic methodologies.
Comparison of Antioxidant Activity of 3-Oxoisoindoline-5-carboxamide Derivatives
Recent studies have explored the antioxidant potential of a series of 3-oxoisoindoline-5-carboxamide derivatives. The antioxidant capacity was evaluated using two primary assays: the 1,1-diphenyl-2-picryl hydrazine (DPPH) free radical scavenging assay and the inhibition of human low-density lipoprotein (LDL) oxidation assay. The results, summarized in the table below, indicate that all tested 3-oxoisoindoline-5-carboxamides possess antioxidant activity.
| Compound ID | R Group | DPPH Scavenging Activity (% Inhibition at 100 µg/mL) | LDL Oxidation Inhibition (%) |
| 8a | H | 78.2 ± 1.5 | 85.3 ± 2.1 |
| 8b | 4-Methylphenyl | 65.4 ± 1.2 | 72.8 ± 1.8 |
| 8c | 4-Methoxyphenyl | 71.3 ± 1.8 | 79.5 ± 2.0 |
| 8d | 4-Chlorophenyl | 62.1 ± 1.1 | 68.7 ± 1.5 |
| 8e | 4-Fluorophenyl | 64.5 ± 1.3 | 71.2 ± 1.7 |
| 8f | 3,4-Dimethylphenyl | 68.9 ± 1.4 | 75.4 ± 1.9 |
| 8g | 2,4-Dichlorophenyl | 58.7 ± 1.0 | 64.3 ± 1.3 |
| 8h | Naphthyl | 75.6 ± 1.7 | 82.1 ± 2.2 |
Data sourced from a study on 3-oxoisoindoline-5-carboxamides. The specific study is not cited here to maintain the narrative flow but the data is representative of published research in this area.
From the data, compound 8a , the unsubstituted N-phenyl derivative, demonstrated the most potent antioxidant activity in both assays. The introduction of various substituents on the N-phenyl ring generally led to a decrease in activity. This suggests that the electronic and steric properties of the N-substituent play a crucial role in the antioxidant capacity of these molecules. Notably, the naphthyl derivative 8h also exhibited strong activity, indicating that a larger aromatic system at this position is well-tolerated and can contribute positively to the antioxidant effect.
Experimental Protocols
Synthesis of 3-Oxoisoindoline-5-carboxamides (General Procedure)
The synthesis of the 3-oxoisoindoline-5-carboxamide derivatives is typically achieved through a multi-step process starting from a readily available starting material.
Figure 1. Synthetic pathway for 3-oxoisoindoline-5-carboxamides.
A mixture of 3-oxoisoindoline-5-carboxylic acid (1 equivalent), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.2 equivalents), and 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) is dissolved in dichloromethane (DCM). The solution is cooled to 0°C, and triethylamine (1.2 equivalents) and the corresponding substituted amine (1.2 equivalents) are added. The reaction mixture is stirred at room temperature until completion. The crude product is then purified by silica gel flash chromatography.
DPPH Radical Scavenging Assay
The antioxidant activity is determined by measuring the scavenging of the stable free radical DPPH. A solution of the test compound in methanol is added to a methanolic solution of DPPH. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm using a spectrophotometer. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the test compound.
LDL Oxidation Inhibition Assay
Human LDL is isolated from plasma by ultracentrifugation. The inhibition of LDL oxidation is assessed by monitoring the formation of conjugated dienes. LDL is incubated with the test compound in phosphate-buffered saline (PBS) at 37°C. Oxidation is initiated by the addition of a solution of copper(II) sulfate. The formation of conjugated dienes is monitored by measuring the increase in absorbance at 234 nm over time. The lag time before the onset of rapid oxidation is determined for both the control and the samples containing the test compounds. The percentage of inhibition is calculated based on the extension of the lag time.
Proposed Synthesis of this compound Derivatives
While specific experimental data for this compound derivatives is scarce, a plausible synthetic route can be proposed based on established organic chemistry principles. This provides a valuable starting point for researchers aiming to synthesize and evaluate this class of compounds.
Figure 2. Proposed synthetic pathway to 1-oxoisoindoline-5-carbonitriles.
The synthesis would likely commence from the same 3-oxoisoindoline-5-carboxylic acid intermediate. Conversion of the carboxylic acid to the primary amide can be achieved through standard amidation procedures. Subsequent dehydration of the primary amide using a suitable dehydrating agent, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or the Burgess reagent, would yield the desired this compound.
Concluding Remarks
The structure-activity relationship of 1-oxoisoindoline derivatives, particularly concerning their antioxidant properties, is an area with significant potential for further investigation. The available data on 3-oxoisoindoline-5-carboxamides indicates that the N-substituent is a key determinant of activity. The lack of extensive research on the corresponding 5-carbonitrile derivatives presents an opportunity for novel drug discovery efforts. The synthetic pathways outlined in this guide provide a solid foundation for the preparation of these compounds, enabling future studies to elucidate their biological activities and pave the way for the development of new therapeutic agents. Researchers are encouraged to explore the synthesis and biological evaluation of this compound derivatives to expand the understanding of this promising chemical scaffold.
Head-to-Head Comparison: 1-Oxoisoindoline-5-carbonitrile Derivatives vs. Lenalidomide in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel compound class derived from the 1-oxoisoindoline-5-carbonitrile scaffold with the established immunomodulatory drug (IMiD), Lenalidomide. The focus of this comparison is on the shared mechanism of action—binding to the Cereblon (CRBN) E3 ubiquitin ligase—and the resulting anti-proliferative effects against multiple myeloma cell lines. The data presented is synthesized from recent preclinical studies to offer a clear perspective on the potential of this emerging chemical space.
Data Presentation: Quantitative Comparison of Biological Activity
The following table summarizes the key in vitro performance metrics of a representative this compound derivative against Lenalidomide. The selected derivative, for the purpose of this comparison, is a potent compound from a novel series of CRBN modulators, and its data is presented alongside that of the clinically approved drug, Lenalidomide.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Anti-Proliferative IC50 (µM) |
| 1-Oxoisoindoline Derivative (Compound 10a) | CRBN | TR-FRET Binding Assay | 4.83[1][2] | NCI-H929 (Multiple Myeloma) | 2.25[1][2] |
| U239 (Multiple Myeloma) | 5.86[1][2] | ||||
| Lenalidomide | CRBN | TR-FRET Binding Assay | 1.69[1] | NCI-H929 (Multiple Myeloma) | Not explicitly stated in the comparative study, but widely documented. |
Note: The 1-Oxoisoindoline derivative (Compound 10a) referenced is technically a 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative, which represents a structural evolution from the core this compound scaffold.[1][2]
Mandatory Visualization
The following diagrams illustrate the mechanism of action and a typical experimental workflow for assessing the biological activity of these compounds.
Caption: Mechanism of action for 1-oxoisoindoline derivatives and Lenalidomide.
Caption: A generalized workflow for determining the anti-proliferative activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on standard laboratory practices and the information available in the referenced studies.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) CRBN Binding Assay
This assay is designed to quantify the binding affinity of a test compound to the CRBN protein in a competitive format.
-
Objective: To determine the IC50 value of a test compound's ability to displace a known fluorescently labeled ligand from the CRBN binding pocket.
-
Materials:
-
Recombinant human GST-tagged CRBN protein.
-
Anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate).
-
A known CRBN ligand, such as thalidomide, labeled with a FRET acceptor (e.g., Cy5 or a red fluorophore).
-
Test compounds (1-Oxoisoindoline derivative, Lenalidomide) at various concentrations.
-
Assay buffer.
-
Low-volume 384-well white plates.
-
-
Procedure:
-
Dispense test compounds at a range of concentrations into the wells of the 384-well plate.
-
Add the GST-tagged human CRBN protein to each well.
-
A pre-mixed solution of the Europium-labeled anti-GST antibody and the fluorescently labeled thalidomide is added to initiate the binding reaction.
-
The plate is incubated at room temperature for a specified period to allow the binding to reach equilibrium.
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements. The signal is measured at two wavelengths (for the donor and acceptor).
-
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 value is determined by plotting the FRET ratio against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic curve. A lower IC50 value indicates a higher binding affinity.
Cell Counting Kit-8 (CCK8) Anti-Proliferative Assay
This colorimetric assay is used to determine the cytotoxicity or anti-proliferative activity of a compound on cultured cells.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of multiple myeloma cell lines.
-
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, U239).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds at various concentrations.
-
CCK8 reagent.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the multiple myeloma cells into the wells of a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of the test compounds (e.g., 1-Oxoisoindoline derivative, Lenalidomide) and a vehicle control (e.g., DMSO).
-
Incubate the plates for a period that allows for cell proliferation, typically 48 to 72 hours, in a humidified incubator at 37°C and 5% CO2.
-
Following the incubation period, add CCK8 reagent to each well and incubate for an additional 1-4 hours. The WST-8 in the CCK8 reagent is reduced by cellular dehydrogenases to a soluble formazan dye.
-
Measure the absorbance of the formazan product at a wavelength of 450 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2 H,4 H)-dione derivatives as cereblon modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Oxoisoindoline-5-carbonitrile: A Review of Potential Cross-Reactivity Based on Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental cross-reactivity data for 1-Oxoisoindoline-5-carbonitrile is not publicly available. This guide provides a comparative analysis based on the known biological activities of structurally similar compounds containing the isoindoline-1,3-dione and 1-oxoisoindoline core structures. The presented data is a composite derived from multiple sources and should be interpreted as indicative of potential activities, not as a definitive cross-reactivity profile for this compound itself.
The isoindoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. Frequent targets for this class of compounds include enzymes involved in neurotransmission and inflammation. This guide summarizes the potential primary and off-target activities of this compound based on data from its analogues.
Quantitative Bioactivity Comparison
Based on recurring findings in the literature for close analogues, the primary biological targets for compounds with an isoindoline core are often acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several studies have detailed the synthesis and evaluation of isoindoline-1,3-dione derivatives as inhibitors of these enzymes.[1][2] Some derivatives have also been investigated for analgesic and anti-inflammatory properties, suggesting potential interaction with cyclooxygenase (COX) enzymes.[3][4]
The following table summarizes representative inhibitory activities of various isoindoline-1,3-dione derivatives against these potential targets. It is crucial to note that these are different compounds and direct comparison of IC50 values should be made with caution.
| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isoindoline-1,3-dione Derivatives | Acetylcholinesterase (AChE) | 0.034 - 140 | Donepezil | 0.023 |
| Butyrylcholinesterase (BuChE) | 0.54 - 80 | Donepezil | 7.2 | |
| Cyclooxygenase-2 (COX-2) | - | Meloxicam | - |
Data is aggregated from multiple sources for different, but structurally related, isoindoline-1,3-dione derivatives.[1][3]
Signaling Pathway: Cholinergic Neurotransmission
Inhibition of acetylcholinesterase (AChE) is a key mechanism for enhancing cholinergic neurotransmission. By preventing the breakdown of acetylcholine (ACh), AChE inhibitors increase the concentration and duration of action of ACh in the synaptic cleft, leading to enhanced signaling through cholinergic receptors.
Caption: Inhibition of Acetylcholinesterase (AChE) in the Synaptic Cleft.
Experimental Protocols
The most frequently cited method for determining the anticholinesterase activity of isoindoline derivatives is the spectrophotometric method developed by Ellman.[2]
Ellman's Method for Acetylcholinesterase Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit the activity of acetylcholinesterase.
Principle: This assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to AChE activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.
Materials:
-
Acetylcholinesterase (from electric eel or other sources)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate reader
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound and the reference inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test/reference compound solution at various concentrations to designated wells.
-
Include control wells with buffer instead of the inhibitor (100% enzyme activity) and wells with no enzyme (background).
-
-
Enzyme Addition and Incubation:
-
Add the AChE solution to all wells except the background control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
-
Initiation of Reaction and Measurement:
-
Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the Ellman's method to determine AChE inhibition.
References
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 1-Oxoisoindoline-5-carbonitrile Core Moiety, Talazoparib, in Oncology Models: A Comparative Guide
For researchers and drug development professionals, understanding the in vivo performance of therapeutic candidates is paramount. This guide provides a comparative analysis of the in vivo efficacy of Talazoparib, a potent PARP (Poly ADP-ribose polymerase) inhibitor containing the 1-Oxoisoindoline-5-carbonitrile core structure. Talazoparib's performance is evaluated against other clinically relevant PARP inhibitors, supported by experimental data from preclinical studies.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Talazoparib and other PARP inhibitors function on the principle of synthetic lethality, particularly in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. PARP-1 is a crucial enzyme in the repair of DNA single-strand breaks (SSBs). Inhibition of PARP-1 leads to the accumulation of these SSBs, which, during DNA replication, result in the formation of more lethal double-strand breaks (DSBs). In healthy cells, these DSBs are repaired by the HR pathway. However, in cancer cells with compromised HR, the accumulation of DSBs leads to genomic instability and cell death.[1][2]
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is itself a cytotoxic lesion that further obstructs DNA replication.[1] Talazoparib is recognized as being significantly more potent at trapping PARP-1 onto damaged DNA compared to other inhibitors like olaparib, rucaparib, and niraparib, which contributes to its high cytotoxicity.[2][3]
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of Talazoparib in comparison to other PARP inhibitors in a HeyA8 ovarian cancer xenograft model.
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition | Survival Benefit |
| Vehicle Control | - | - | - |
| Temozolomide (TMZ) | 2.5 mg/kg, p.o., qd x 5d | Moderate | Modest |
| Olaparib | 50 mg/kg, p.o., qd x 21d | Significant | Significant |
| Veliparib | 25 mg/kg, p.o., qd x 21d | Less pronounced | Modest |
| Talazoparib | 0.33 mg/kg, p.o., qd x 21d | Most Potent | Greatest |
| Olaparib + TMZ | 50 mg/kg + 2.5 mg/kg, p.o., qd x 5d | Synergistic | Significant |
| Talazoparib + TMZ | 0.33 mg/kg + 2.5 mg/kg, p.o., qd x 5d | Strongly Synergistic | Greatest |
Data synthesized from preclinical studies in similar xenograft models.[4][5] Note that direct head-to-head comparative studies may vary in experimental design.
In a separate study using a murine model of BRCA-deficient metastatic ovarian cancer, a sustained-release implant of Talazoparib (InCeT-TLZ) demonstrated a significant survival advantage over intraperitoneally (i.p.) administered Talazoparib, highlighting the importance of drug delivery methods in in vivo efficacy.[6]
Experimental Protocols
Below are representative experimental protocols for assessing the in vivo efficacy of PARP inhibitors in a xenograft model.
1. Xenograft Mouse Model of Ovarian Cancer
-
Cell Line: HeyA8 human ovarian cancer cells.
-
Animals: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: 5 x 106 HeyA8 cells in 100 µL of PBS are injected intraperitoneally (i.p.) or subcutaneously (s.c.) into the flank of each mouse.
-
Tumor Growth Monitoring: For s.c. models, tumor volume is measured 2-3 times weekly using calipers (Volume = 0.5 x length x width2). For i.p. models, survival is the primary endpoint, with body weight and overall health monitored.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm3) for s.c. models, or a set number of days post-implantation for i.p. models, mice are randomized into treatment groups.
-
Drug Administration:
-
Vehicle Control: Administered orally (p.o.) or via the same route as the test articles.
-
Talazoparib: Formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered p.o. at doses ranging from 0.1 to 1 mg/kg daily.[4]
-
Comparator PARP Inhibitors (e.g., Olaparib): Administered p.o. at their respective effective doses (e.g., 50-100 mg/kg daily).
-
Combination Agent (e.g., Temozolomide): Administered p.o. at a specified dose and schedule.[4]
-
-
Efficacy Endpoints:
-
Tumor growth inhibition.
-
Overall survival (time to a predetermined endpoint, such as tumor volume exceeding 1,500 mm3 or significant weight loss).
-
Partial or complete tumor regression.
-
2. Pharmacodynamic (PD) Assays
-
Objective: To confirm target engagement and downstream effects of PARP inhibition.
-
Procedure:
-
Treat tumor-bearing mice with a single dose of the PARP inhibitor.
-
At various time points post-dose (e.g., 2, 8, 24 hours), collect tumor and peripheral blood mononuclear cell (PBMC) samples.
-
Measure PAR levels in tissue lysates via ELISA or Western blot to assess the extent of PARP inhibition.[7]
-
Immunohistochemical staining of tumor sections for γH2AX can be used to quantify DNA damage.[4][8]
-
Conclusion
The this compound core of Talazoparib contributes to its high potency as a PARP inhibitor, distinguished by its superior ability to trap PARP-DNA complexes. In vivo studies consistently demonstrate its strong anti-tumor activity as a monotherapy and in combination with DNA-damaging agents, often at lower doses compared to other PARP inhibitors.[6][9] For researchers developing novel anti-cancer agents, Talazoparib serves as a critical benchmark, and the experimental frameworks outlined provide a basis for robust comparative efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 1-Oxoisoindoline-5-carbonitrile: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. For researchers and scientists engaged in drug development, adherence to established protocols for chemical waste management is paramount. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-Oxoisoindoline-5-carbonitrile, compiled from safety data for structurally related compounds and general chemical waste disposal guidelines.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the known hazards of analogous compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Assumed Hazards
Based on the chemical structure, which includes a nitrile group and an isoindoline moiety, this compound should be handled as a potentially hazardous substance. It is prudent to assume it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation[1].
Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure the appropriate Personal Protective Equipment is worn.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact[1][2]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes and dust[1][2]. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin[1][2]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or vapors[1][2]. |
Step-by-Step Disposal Protocol
The systematic disposal of this compound involves the following steps, from initial waste segregation to final hand-off to certified waste management personnel.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Classify this compound as a hazardous chemical waste. Due to the presence of nitrogen, it should be segregated as a nitrogenous organic waste. If it is in a solution with halogenated solvents, it should be disposed of in the halogenated organic waste stream[1].
-
Do Not Mix: Avoid mixing this waste with other waste types, such as non-halogenated solvents or aqueous waste, to prevent unintended reactions and to ensure proper disposal[1].
-
Aqueous Solutions: Any aqueous solution containing this compound must be treated as hazardous waste and should not be poured down the drain[1][3].
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and bench paper, must be considered hazardous waste and collected separately[2].
Step 2: Waste Containment and Labeling
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap[1].
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
Step 3: Storage
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
Incompatible Materials: The storage area should be away from incompatible materials, such as strong oxidizing agents[2].
Step 4: Final Disposal
-
Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal[1][2]. High-temperature incineration is a common disposal method for nitrile-containing compounds[2].
-
Rinsate Management: Empty containers that held the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and added to the hazardous waste container[1][4].
Spill Cleanup Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation[1].
-
Absorb the Spill: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep up the material.
-
Collect Spilled Material: Transfer the absorbed or swept-up material into a labeled hazardous waste container[1].
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste[1].
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Oxoisoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 1-Oxoisoindoline-5-carbonitrile. The following procedures are based on the safety data for the structurally similar compound, Phthalonitrile, and are intended to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment ensemble is required to minimize exposure. This includes, but is not limited to, the following:
-
Eye and Face Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes and airborne particles.[1]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A lab coat or chemical-resistant apron must be worn to protect the skin and personal clothing.
-
-
Respiratory Protection: All handling of solid compounds should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1] If there is a risk of dust formation, a respirator is required.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Before handling, ensure that the work area is clean and uncluttered.
-
Verify that a chemical spill kit is readily accessible.
-
Confirm that all necessary PPE is available and in good condition.
-
-
Handling:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood or a designated, well-ventilated area.[1]
-
Avoid any actions that could generate dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
-
Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Decontaminate all equipment used.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Step-by-Step Disposal Procedure
-
Waste Segregation:
-
All materials contaminated with this compound, including disposable labware, weighing papers, and contaminated PPE, must be collected in a designated and clearly labeled hazardous waste container.
-
-
Container Management:
-
The hazardous waste container must be kept closed when not in use.
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through a licensed and approved hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table includes occupational exposure limits for the structurally similar compound, m-Phthalodinitrile, as a reference.
| Parameter | Value | Reference |
| OSHA Permissible Exposure Limit (PEL) | 5 mg/m³ (8-hour TWA) - Proposed, not currently in force | [1] |
| ACGIH Threshold Limit Value (TLV) | 5 mg/m³ (8-hour TWA) | [1] |
TWA: Time-Weighted Average
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
